molecular formula C8H4BrNO2 B1359825 2-Bromo-4-cyanobenzoic acid CAS No. 956218-04-5

2-Bromo-4-cyanobenzoic acid

Cat. No.: B1359825
CAS No.: 956218-04-5
M. Wt: 226.03 g/mol
InChI Key: HAPUQRLIPJWXBH-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanobenzoic acid (CAS 956218-04-5) is a valuable multipurpose synthetic building block in organic chemistry and drug discovery. This solid compound has a molecular formula of C8H4BrNO2 and a molecular weight of 226.03 g/mol . Its structure incorporates both a bromo substituent and a cyano group on a benzoic acid scaffold, providing two distinct and reactive sites for further functionalization. This makes the compound particularly useful for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromo group acts as a handle. The cyano group can be hydrolyzed to an amide or carboxylic acid, or serve as a nitrile functionality in medicinal chemistry. Researchers utilize this compound in the synthesis of complex organic molecules and pharmaceutical intermediates . It is recommended to store this product sealed in a dry environment at ambient temperature . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPUQRLIPJWXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956218-04-5
Record name 2-BROMO-4-CYANOBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4-cyanobenzoic acid, including its chemical and physical properties, a plausible synthetic route, and its applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a bromine atom and a nitrile group on the benzoic acid framework.

CAS Number: 956218-04-5[1][2]

Molecular Formula: C₈H₄BrNO₂

Molecular Weight: 226.03 g/mol [1]

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. For comparative context, the properties of the related compound 4-Cyanobenzoic acid are also provided.

PropertyThis compound4-Cyanobenzoic acid (for comparison)
CAS Number 956218-04-5619-65-8
Molecular Formula C₈H₄BrNO₂C₈H₅NO₂
Molecular Weight 226.03 g/mol [1]147.13 g/mol
Appearance Not specified (likely a solid)White crystalline solid
Melting Point Data not available219-221 °C (decomposes)
Boiling Point Data not available355.00 °C
Solubility Data not available (expected to be soluble in polar organic solvents)Soluble in methanol; water solubility of 1.2 g/L.[2] High solubility in polar solvents, moderate in non-polar solvents.[3]
XlogP (Predicted) 2.2[4]1.6
Monoisotopic Mass 224.94254 Da[4]147.032028402 Da

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile

This procedure is based on the Sandmeyer reaction, following a method described for the synthesis of 2-Bromo-4-methylbenzonitrile.

Methodology:

  • Diazotization: 3-Bromo-4-aminotoluene (54 mmol) is dissolved in 17% hydrochloric acid (30 ml). The mixture is cooled to 0 °C in an ice-salt bath. An aqueous solution of sodium nitrite (4.3 g in 9 ml of water) is added dropwise over 5 minutes, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): A mixture of a 6% aqueous solution of copper(I) cyanide and 40% potassium cyanide is heated to 60 °C. The cold, neutralized diazonium salt solution is then added to this heated mixture.

  • Work-up: After the reaction is complete, the mixture is worked up to isolate the 2-Bromo-4-methylbenzonitrile. The crude product can be purified by recrystallization from water to yield colorless blocks.

Step 2: Oxidation of 2-Bromo-4-methylbenzonitrile to this compound

This step involves the oxidation of the methyl group of 2-Bromo-4-methylbenzonitrile to a carboxylic acid. This is a standard transformation in organic synthesis.

General Methodology:

  • Oxidation: 2-Bromo-4-methylbenzonitrile is dissolved in a suitable solvent, such as a mixture of pyridine and water. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise while monitoring the reaction temperature. The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the searched public databases. However, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, cyano, and carboxylic acid groups.

  • ¹³C NMR: The spectrum would display eight distinct signals: six for the aromatic carbons (due to the lack of symmetry), one for the nitrile carbon, and one for the carboxylic acid carbon. The carbon attached to the bromine atom would show a lower chemical shift compared to the other aromatic carbons, while the carboxylic and nitrile carbons would appear at the downfield end of the spectrum.

Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three different functional groups—a carboxylic acid, a nitrile, and a bromine atom—provides multiple reaction sites for further chemical modifications, making it a versatile building block for the creation of diverse molecular scaffolds.

Visualizations

G Proposed Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Oxidation A 3-Bromo-4-aminotoluene B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Reactant C Sandmeyer Reaction (CuCN, KCN, heat) B->C Intermediate D 2-Bromo-4-methylbenzonitrile C->D Product E Oxidation (e.g., KMnO₄, heat) D->E Reactant F This compound E->F Final Product

Caption: Proposed two-step synthesis of this compound.

G Logical Relationship of this compound A This compound B Chemical Intermediate A->B is a C Pharmaceutical Synthesis B->C used in D Agrochemical Synthesis B->D used in E Active Pharmaceutical Ingredients (APIs) C->E to produce F Pesticides / Herbicides D->F to produce

Caption: Role of this compound as a chemical intermediate.

References

2-Bromo-4-cyanobenzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of 2-Bromo-4-cyanobenzoic acid, a compound of interest in synthetic chemistry and drug discovery.

Molecular Structure and Properties

This compound is an aromatic carboxylic acid derivative. The molecule consists of a benzene ring substituted with a bromine atom at the 2-position, a cyano group at the 4-position, and a carboxylic acid group at the 1-position.

The structural information is as follows:

  • Molecular Formula: C8H4BrNO2[1][2][3]

  • IUPAC Name: this compound[2]

  • CAS Number: 956218-04-5[1]

  • SMILES: C1=CC(=C(C=C1C#N)Br)C(=O)O[2]

  • InChI: InChI=1S/C8H4BrNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)[2]

The presence of the electron-withdrawing cyano and carboxylic acid groups, along with the bulky bromine atom, influences the molecule's reactivity and potential for intermolecular interactions.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 226.03 g/mol [4]
Monoisotopic Mass 224.94254 Da[2]
Molecular Formula C8H4BrNO2[1][2][3]

Logical Workflow for Synthesis

While specific, detailed experimental protocols are proprietary and vary between laboratories, a general logical workflow for the synthesis of this compound can be conceptualized. A common synthetic route would likely involve the oxidation of a precursor molecule, such as 2-bromo-4-cyanotoluene. The following diagram illustrates this conceptual workflow.

Synthesis_Workflow Conceptual Synthesis of this compound A Start: 2-Bromo-4-cyanotoluene C Reaction: Oxidation of Methyl Group A->C Introduce B Oxidizing Agent (e.g., KMnO4, CrO3) B->C Introduce D Work-up: Acidification and Extraction C->D Proceed to E Purification: Recrystallization or Chromatography D->E Proceed to F End Product: this compound E->F Yields

Caption: Conceptual workflow for the synthesis of this compound.

This generalized diagram outlines the key stages from a plausible starting material to the final purified product. The specific reagents, reaction conditions (temperature, time), and purification solvents would need to be optimized for any practical synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4-cyanobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic routes for enhanced clarity.

Summary of Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified. The most prominently documented method involves a two-step process commencing with a Sandmeyer reaction to introduce the cyano group, followed by oxidation of a methyl group. A second potential pathway involves a Sandmeyer reaction on a pre-functionalized aminobenzoic acid derivative.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound and its immediate precursor.

Reaction StepStarting MaterialReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Pathway 1: Step 1 3-Bromo-4-aminotoluene1. HCl, NaNO₂ 2. CuCN, KCNWater0-5, then 60--[1]
Pathway 1: Step 2 (Analogous) 2-Bromo-4-nitrotolueneKMnO₄Pyridine, Water70, then reflux866[2]
Pathway 1: Step 2 (General) TolueneKMnO₄WaterReflux2-2.532[3]
Pathway 2 (Conceptual) 2-Amino-4-bromobenzoic acid1. HCl, NaNO₂ 2. CuCNWater0-5, then heat--General[4]

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Pathway 1: From 3-Bromo-4-aminotoluene

This pathway involves two main steps: the formation of the intermediate 2-Bromo-4-methylbenzonitrile via a Sandmeyer reaction, followed by its oxidation to the final product.

Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile (Sandmeyer Reaction)

This protocol is adapted from the synthesis of 2-Bromo-4-methylbenzonitrile.[1]

Materials:

  • 3-Bromo-4-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Ice

  • Water

Procedure:

  • Dissolve 3-Bromo-4-aminotoluene (10 g, 54 mmol) in 17% hydrochloric acid (30 ml).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (4.3 g in 9 ml of water) to the cooled mixture over 5 minutes, maintaining the temperature between 0 and 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (6% aqueous solution) and potassium cyanide (40% aqueous solution). Heat this solution to 60 °C.

  • Add the cold diazonium salt solution to the heated cyanide solution.

  • After the reaction is complete, the product, 2-Bromo-4-methylbenzonitrile, can be isolated and purified.

Step 2: Oxidation of 2-Bromo-4-methylbenzonitrile to this compound

This is a generalized protocol based on the oxidation of substituted toluenes to benzoic acids using potassium permanganate.[3][5]

Materials:

  • 2-Bromo-4-methylbenzonitrile

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Pyridine (as a solvent/base)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

  • Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-Bromo-4-methylbenzonitrile in an aqueous solution. A co-solvent such as pyridine or a phase-transfer catalyst may be employed to improve solubility.

  • Add potassium permanganate in portions to the stirred mixture. The molar ratio of KMnO₄ to the starting material is typically 2:1 for the oxidation of a methyl group to a carboxylic acid.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Cool the reaction mixture and quench any excess potassium permanganate by the addition of a small amount of sodium bisulfite until the purple color is no longer present.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with a strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.

  • The desired product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Pathways cluster_pathway1 Pathway 1: Oxidation of a Methyl Group cluster_pathway2 Pathway 2: Sandmeyer Reaction on an Aminobenzoic Acid A1 3-Bromo-4-aminotoluene B1 2-Bromo-4-methylbenzonitrile A1->B1 Sandmeyer Reaction (HCl, NaNO₂, CuCN, KCN) C1 This compound B1->C1 Oxidation (KMnO₄) A2 2-Amino-4-bromobenzoic acid C2 This compound A2->C2 Sandmeyer Reaction (HCl, NaNO₂, CuCN)

Figure 1: Overview of the primary synthesis pathways for this compound.

Experimental_Workflow_Pathway1 cluster_step1 Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile cluster_step2 Step 2: Oxidation to this compound A Dissolve 3-Bromo-4-aminotoluene in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution to form diazonium salt B->C E Add diazonium salt solution C->E D Prepare hot CuCN/KCN solution D->E F Isolate and purify product E->F G Suspend 2-Bromo-4-methylbenzonitrile in water/co-solvent F->G Intermediate Product H Add KMnO₄ in portions G->H I Reflux until reaction is complete H->I J Cool and quench excess KMnO₄ I->J K Filter to remove MnO₂ J->K L Acidify filtrate to precipitate product K->L M Collect, wash, and dry product L->M

Figure 2: Detailed experimental workflow for Pathway 1.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-4-cyanobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both a reactive carboxylic acid and a cyano group, this molecule serves as a versatile building block in the synthesis of more complex chemical entities. This document compiles available data on its structural and physicochemical characteristics, outlines detailed experimental protocols for their determination, and presents a logical workflow for its complete characterization.

Introduction

This compound (CAS No. 956218-04-5) is a halogenated and cyanated derivative of benzoic acid.[1][2][3] The presence of the electron-withdrawing bromo and cyano groups is expected to significantly influence its acidity, polarity, and reactivity compared to the parent benzoic acid molecule. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and the development of novel materials. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties

Structural and General Properties
PropertyValueSource
Molecular Formula C₈H₄BrNO₂[1][3]
Molecular Weight 226.03 g/mol [1][2]
CAS Number 956218-04-5[1][2][3]
Canonical SMILES C1=CC(=C(C=C1C#N)Br)C(=O)O[4]
InChI Key HAPUQRLIPJWXBH-UHFFFAOYSA-N[4]
Predicted Properties

While experimental data for several key properties are pending, computational models provide valuable estimates.

PropertyPredicted ValueSource
XlogP 2.2[4]

Note: The XlogP value suggests a moderate lipophilicity, a crucial parameter in drug development for predicting membrane permeability and pharmacokinetic profiles.

Experimental Protocols for Characterization

To supplement the existing data, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point. For comparison, the melting point of the related compound 2-Bromo-4-chlorobenzoic acid is in the range of 157-161 °C.

Solubility Assessment

Determining the solubility in various solvents is critical for reaction setup, purification, and formulation.

Methodology:

  • Qualitative Assessment: To a series of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), a small, pre-weighed amount (e.g., 10 mg) of this compound is added. The tubes are agitated at a constant temperature (e.g., 25 °C) and visually inspected for dissolution.

  • Quantitative Assessment (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The solubility of the related 4-Cyanobenzoic acid is high in polar solvents like water and ethanol and moderate in non-polar solvents.[5]

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.

Methodology (Potentiometric Titration):

  • A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol or water-ethanol) to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized. For context, the pKa of the parent compound, benzoic acid, is approximately 4.2. The electron-withdrawing nature of the bromo and cyano substituents is expected to lower the pKa of this compound, making it a stronger acid.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

  • ¹H NMR Spectroscopy: Provides information about the number and chemical environment of protons.

    • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

    • Expected Spectrum: The aromatic region (typically 7.0-8.5 ppm) is expected to show signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromo, cyano, and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

    • Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent as for ¹H NMR.

    • Expected Spectrum: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the carboxylic acid group will appear at a downfield chemical shift (typically 165-185 ppm), and the carbon of the cyano group will appear in the range of 110-125 ppm. The six aromatic carbons will have signals in the aromatic region (typically 120-150 ppm).

Identifies the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded.

Expected Characteristic Absorptions:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C≡N stretch (nitrile): A medium intensity, sharp band around 2220-2260 cm⁻¹.

  • C-Br stretch: Typically in the fingerprint region, below 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions. For instance, the aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹.[6]

Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.

Methodology (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 225 and 227 in an approximate 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).

  • Key Fragments: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of the bromine and cyano groups will lead to a more complex fragmentation pattern. The loss of Br• (M-79/81) and HCN (M-27) are also plausible fragmentation pathways.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Initial Assessment cluster_2 Aqueous Behavior A Obtain Pure Sample of This compound B Structural Confirmation A->B Purity >95% C Melting Point Determination B->C D Solubility Screening B->D F NMR Spectroscopy (¹H and ¹³C) B->F G Infrared (IR) Spectroscopy B->G H Mass Spectrometry (MS) B->H E pKa Determination D->E Aqueous Solubility

Physicochemical Characterization Workflow

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has consolidated the available physicochemical data and provided a detailed roadmap for its complete experimental characterization. The outlined protocols for determining properties such as melting point, solubility, pKa, and spectroscopic characteristics will enable researchers to generate a comprehensive profile of this molecule. This, in turn, will facilitate its application in the rational design and synthesis of novel compounds with desired biological activities or material properties. Further experimental investigation is crucial to fully elucidate the properties of this versatile chemical building block.

References

Solubility Profile of 2-Bromo-4-cyanobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-cyanobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this document synthesizes information from structurally analogous compounds to predict its solubility profile. Furthermore, it offers a detailed experimental protocol for the accurate determination of its solubility in various solvents.

Predicted Solubility Profile

Based on the structural features of this compound—namely the polar carboxylic acid and cyano groups, and the relatively non-polar brominated aromatic ring—its solubility is expected to be moderate in polar organic solvents and limited in non-polar and aqueous solvents at neutral pH. The presence of both hydrogen bond donating (carboxylic acid) and accepting (cyano and carboxyl groups) functionalities suggests an affinity for solvents capable of hydrogen bonding.

The solubility is likely to be enhanced in:

  • Polar protic solvents , such as alcohols (methanol, ethanol), due to hydrogen bonding interactions.

  • Polar aprotic solvents , like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule.

  • Aqueous solutions at elevated pH , where the carboxylic acid group is deprotonated to form the more soluble carboxylate salt.

Conversely, solubility is expected to be low in non-polar solvents like hexanes and toluene.

Solubility Data of Analogous Compounds

To provide a quantitative frame of reference, the following table summarizes the solubility data for structurally related compounds: 4-Cyanobenzoic acid, 2-Bromobenzoic acid, and 4-Bromobenzoic acid. This data can be used to estimate the solubility of this compound.

CompoundSolventSolubilityTemperature (°C)
4-Cyanobenzoic acid Water1.2 g/L[1]Not Specified
MethanolSoluble[1]Not Specified
2-Bromobenzoic acid 95% Ethanol100 mg/mL[2][3]Not Specified
WaterSlightly soluble[3]Not Specified
4-Bromobenzoic acid Ethanol5% (50 mg/mL)Not Specified
Hot WaterSlightly solubleNot Specified
Diethyl EtherSlightly solubleNot Specified

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a detailed methodology for its application to this compound.

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter. Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Preparation Add excess solid to a known volume of solvent equil 2. Equilibration Agitate at a constant temperature for 24-48h prep->equil sep 3. Phase Separation Centrifuge or allow to sediment equil->sep analysis 4. Analysis Filter supernatant, dilute, and quantify via HPLC/UV-Vis sep->analysis calc 5. Calculation Determine solubility from concentration and dilution factor analysis->calc

Caption: A general workflow for the experimental determination of solubility using the shake-flask method.

G cluster_factors Factors Influencing Solubility solubility Solubility of This compound solvent Solvent Polarity ('Like dissolves like') solvent->solubility temp Temperature temp->solubility ph pH of Aqueous Solution ph->solubility

Caption: Key physicochemical factors that govern the solubility of this compound.

References

A Technical Guide to the Spectral Analysis of 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral data for 2-Bromo-4-cyanobenzoic acid. Due to the limited availability of publicly accessible experimental spectral data for this specific compound, this document presents predicted mass spectrometry data and outlines general experimental protocols for the spectroscopic analysis of similar aromatic carboxylic acids.

Data Presentation

Mass Spectrometry Data

At the time of this publication, experimental mass spectrometry data for this compound is not widely available in public spectral databases. However, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are presented below. These predictions are valuable for the initial identification of the compound in mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for this compound (C₈H₄BrNO₂)

AdductPredicted m/z
[M+H]⁺225.94982
[M+Na]⁺247.93176
[M-H]⁻223.93526
[M+NH₄]⁺242.97636
[M+K]⁺263.90570
[M+H-H₂O]⁺207.93980
[M+HCOO]⁻269.94074
[M+CH₃COO]⁻283.95639
[M+Na-2H]⁻245.91721
[M]⁺224.94199
[M]⁻224.94309

Data Source: PubChem CID 23635568. These are computationally predicted values and have not been experimentally verified in the available literature.[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

A thorough search of publicly available scientific databases did not yield experimental ¹H NMR, ¹³C NMR, or IR spectral data for this compound. For researchers synthesizing this compound, the following sections outline generalized protocols for acquiring such data.

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • ¹H NMR Spectroscopy :

    • Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters : Acquire the spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy :

    • Instrument : A high-field NMR spectrometer with a carbon probe.

    • Parameters : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Instrument : A Fourier-transform infrared (FTIR) spectrometer.

    • Parameters : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a solid sample, this can be achieved via direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system (LC-MS) or direct infusion.

  • Ionization : Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids and can be operated in both positive and negative ion modes.

  • Analysis : Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectral characterization of an organic compound such as this compound.

Spectral_Analysis_Workflow Workflow for Synthesis and Spectral Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Purification->NMR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Report Technical Report / Publication Data_Analysis->Report

Caption: Generalized workflow for the synthesis and spectral analysis of an organic compound.

References

2-Bromo-4-cyanobenzoic Acid: A Technical Guide to Safety, Handling, and Hazard Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Bromo-4-cyanobenzoic acid (CAS No. 956218-04-5). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practices. The information presented herein is intended for use by trained professionals in a laboratory setting.

Compound Identification and Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol . Its structure, featuring a bromine atom and a nitrile group on the benzoic acid backbone, makes it a potentially valuable building block in medicinal chemistry and materials science.

Physicochemical Properties (Predicted and from Analogs):

While experimental data for this compound is scarce, the properties of analogous compounds such as 4-Bromobenzoic acid and 4-Cyanobenzoic acid can provide valuable insights.

Property4-Bromobenzoic Acid4-Cyanobenzoic Acid2-Bromo-4-chlorobenzoic acidGeneral Expectations for this compound
CAS Number 586-76-5619-65-8936-08-3956218-04-5
Molecular Formula C₇H₅BrO₂C₈H₅NO₂C₇H₄BrClO₂C₈H₄BrNO₂
Molecular Weight 201.02 g/mol 147.13 g/mol 235.46 g/mol 226.03 g/mol
Melting Point 252 - 254 °C[1]219 - 221 °C[2]157-161 °C[3]Solid at room temperature with a relatively high melting point.
Appearance Beige powder[4]White to off-white powder[5]Solid[3]Likely a white to off-white solid.
Solubility Slightly soluble in water.[6]--Expected to have low solubility in water and be soluble in many organic solvents.
log Pow (n-octanol/water) 2.86[1]1.62[5]-Bioaccumulation is not expected to be significant.[1]

Safety and Hazard Information

GHS Hazard Classification (Anticipated):

Based on analogous compounds, this compound should be treated as, at a minimum:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[2][7]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[2][7]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2][7]

  • Skin Contact: Causes skin irritation.[2][7]

  • Eye Contact: Causes serious eye irritation.[2][7]

  • Ingestion: Harmful if swallowed.[1]

Toxicological Information Summary: Studies on various benzoic acid derivatives indicate that their toxicity can vary based on the substituents. For instance, 4-chlorobenzoic acid has been classified as moderately hazardous (hazard class III), while some other derivatives are considered low hazard (class IV).[2] Subchronic oral intake of some benzoic acid derivatives has been shown to have effects on the hepatorenal system in animal studies.[2] Given the presence of both a bromine atom and a cyano group, a cautious approach is warranted.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA approved respirator.[8]

  • Body Protection: Wear a lab coat and closed-toe shoes.[4]

Safe Handling Practices:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid generation of dust.[1]

  • Do not breathe dust.

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep container tightly closed.

  • Store in a dry, cool, and well-ventilated place.[7]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocols

General Protocol for Weighing and Transferring a Solid Compound

This protocol outlines the safe procedure for weighing and transferring a powdered solid like this compound.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Set up a designated work area in a chemical fume hood.[9]

    • Cover the work surface with absorbent bench paper.[4]

  • Weighing:

    • Use an analytical balance inside an enclosure if possible to minimize dust dispersal.

    • Tare a clean, dry weighing boat or a piece of creased glossy weighing paper.

    • Carefully transfer the desired amount of this compound from the reagent bottle to the weighing boat using a clean spatula. Avoid pouring directly from the bottle to prevent spillage.

    • Record the exact mass of the compound.

  • Transfer:

    • To transfer the solid to a reaction vessel (e.g., a round-bottom flask), use a powder funnel.[11]

    • Alternatively, carefully nudge the solid from the creased weighing paper into the vessel.[11]

    • If the weighing boat is compatible with the solvent to be used, rinse any residual solid from the boat into the reaction vessel with a small amount of the solvent to ensure a complete transfer.[11]

General Protocol for Preparing a Stock Solution

This protocol describes the steps to safely dissolve a solid compound to prepare a stock solution of a known concentration.

  • Solvent Selection:

    • If the solubility is unknown, perform a small-scale solubility test with a few milligrams of the compound in various common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol).

  • Dissolution:

    • Add the weighed this compound to an appropriately sized volumetric flask.

    • Add a portion of the chosen solvent to the flask, ensuring it is less than the final desired volume.

    • Agitate the mixture to dissolve the solid. This can be done by swirling the flask or using a magnetic stirrer. Gentle warming or sonication may be used to aid dissolution if necessary.[8]

  • Final Preparation:

    • Once the solid is completely dissolved, add more solvent to reach the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Spill and Disposal Procedures

Spill Response:

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety department.

Waste Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.[1]

  • Contaminated containers should be treated as the product itself.[1]

Visualizations

G cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer & Dissolution cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Cover Work Surface Cover Work Surface Prepare Fume Hood->Cover Work Surface Tare Weighing Boat Tare Weighing Boat Cover Work Surface->Tare Weighing Boat Transfer Solid Transfer Solid Tare Weighing Boat->Transfer Solid Record Mass Record Mass Transfer Solid->Record Mass Transfer to Vessel Transfer to Vessel Record Mass->Transfer to Vessel Add Solvent Add Solvent Transfer to Vessel->Add Solvent Dissolve Solid Dissolve Solid Add Solvent->Dissolve Solid Clean Equipment Clean Equipment Dissolve Solid->Clean Equipment Dispose of Waste Dispose of Waste Clean Equipment->Dispose of Waste Store Compound Store Compound

Caption: Workflow for Handling Solid Chemicals.

G Identify Compound Identify Compound Search for SDS Search for SDS Identify Compound->Search for SDS SDS Found? SDS Found? Search for SDS->SDS Found? Review SDS Hazards Review SDS Hazards SDS Found?->Review SDS Hazards Yes Search for Analog Data Search for Analog Data SDS Found?->Search for Analog Data No Assess Physical Properties Assess Physical Properties Review SDS Hazards->Assess Physical Properties Extrapolate Hazards Extrapolate Hazards Search for Analog Data->Extrapolate Hazards Extrapolate Hazards->Assess Physical Properties Assess Health Hazards Assess Health Hazards Assess Physical Properties->Assess Health Hazards Assess Environmental Hazards Assess Environmental Hazards Assess Health Hazards->Assess Environmental Hazards Develop Safe Handling Protocol Develop Safe Handling Protocol Assess Environmental Hazards->Develop Safe Handling Protocol

Caption: Chemical Hazard Assessment Process.

References

An In-Depth Technical Guide to the Reactivity of Functional Groups in 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyanobenzoic acid is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a cyano group, and a bromine atom on an aromatic ring, offers a rich landscape for chemical modification. The electronic interplay between these groups—the electron-withdrawing nature of the cyano and carboxylic acid moieties and the halo group's dual role—governs the reactivity and selectivity of its transformations. This technical guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental protocols and quantitative data where available for analogous systems, to aid in the strategic design of synthetic routes.

Core Functional Group Reactivity

The reactivity of this compound is dictated by the distinct chemical properties of its three functional groups: the carboxylic acid, the cyano (nitrile) group, and the bromo group attached to the aromatic ring. Their respective reactions can often be performed selectively by careful choice of reagents and reaction conditions.

Carboxylic Acid Group (-COOH)

The carboxylic acid is a versatile functional group that readily undergoes reactions such as esterification and amidation.

The conversion of the carboxylic acid to an ester is a common strategy to mask its acidity, improve solubility in organic solvents, or to introduce a new functional handle.

Experimental Protocol: Fischer Esterification

A standard method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • Reaction: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added.[1]

  • Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the ester.

ReactantProductCatalystSolventConditionsYield
4-Bromo-2-methylbenzoic acidMethyl 4-bromo-2-methylbenzoateH₂SO₄MethanolRefluxHigh

Table 1: Representative Esterification of a Structurally Similar Bromobenzoic Acid.

Esterification

The formation of an amide bond is a cornerstone of medicinal chemistry. This can be achieved directly from the carboxylic acid or via an activated intermediate like an acyl chloride.

Experimental Protocol: Amidation via Acyl Chloride

A reliable two-step procedure involves the formation of an acyl chloride followed by reaction with an amine.

  • Acyl Chloride Formation:

    • Reagent: Thionyl chloride (SOCl₂) is commonly used. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[2][3]

    • Conditions: The carboxylic acid is heated with an excess of thionyl chloride, often at reflux. The reaction is typically performed neat or in an inert solvent like toluene.

    • Work-up: Excess thionyl chloride is removed by distillation or under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step.

  • Amine Coupling:

    • Reaction: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane, THF).

    • Conditions: The solution is cooled (typically to 0 °C), and the desired amine (along with a non-nucleophilic base like triethylamine if the amine is provided as a salt) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.

    • Work-up: The reaction mixture is washed with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is dried, filtered, and concentrated. The crude amide can be purified by recrystallization or column chromatography.

ReactantAmineReagentsConditionsYield
3-Bromo-5-nitrobenzoic acidVarious aminesSOCl₂Room temp, solvent-free, 2-4 hGood

Table 2: Representative Amidation of a Substituted Bromobenzoic Acid.[3]

Amidation_Workflow

Cyano Group (-CN)

The cyano group is a versatile precursor to several other functional groups, most notably amines and carboxylic acids.

The reduction of the nitrile to a primary amine provides a route to introduce a basic aminomethyl group.

Experimental Protocol: Nitrile Reduction with Borane Reagents

Various borane reagents can effectively reduce nitriles to primary amines with good functional group tolerance.[4]

  • Reagents: Ammonia borane is a mild and effective reducing agent for this transformation.

  • Conditions: The reaction is typically carried out under thermal conditions without the need for a catalyst. The reaction is tolerant of many functional groups.[4]

  • Work-up: The specific work-up procedure would depend on the exact borane reagent used but generally involves quenching the reaction and then an extractive work-up to isolate the amine product.

SubstrateProductReagentConditionsYield
Various nitrilesPrimary aminesAmmonia borane (1.2 equiv)Thermal, catalyst-freeVery good

Table 3: Representative Reduction of Nitriles.[4]

Nitrile_Reduction

Hydrolysis of the cyano group offers a pathway to synthesize 2-bromoterephthalic acid, a difunctional building block. This reaction can be performed under acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reagents: A mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

  • Conditions: The nitrile is heated in the aqueous acid solution, often at high temperatures (e.g., 180 °C), for several hours.

  • Work-up: The reaction mixture is cooled and poured into ice water, causing the dicarboxylic acid product to precipitate. The solid is then collected by filtration.

ReactantProductReagentsConditions
4-Bromo-2-nitrobenzonitrile4-Bromo-2-nitrobenzoic AcidH₂SO₄, H₂O180 °C, 1.5 h

Table 4: Representative Hydrolysis of a Structurally Similar Benzonitrile.

Nitrile_Hydrolysis

Bromo Group (-Br)

The bromine atom is an excellent handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of electron-withdrawing groups on the ring also makes it susceptible to nucleophilic aromatic substitution.

3.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[5] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, often not requiring protection of the carboxylic acid.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: this compound (or its ester) and an aryl- or vinylboronic acid or boronate ester (typically 1.1-1.5 equivalents).

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, along with a phosphine ligand (e.g., SPhos, XPhos).[6]

  • Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.

  • Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) typically in the range of 80-110 °C.

  • Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventConditionsYield
4-Bromobenzoic acidPhenylboronic acidSupramolecular Pd(II) complexNa₂CO₃H₂O/MeOHRoom temp, 2 h>98%
ortho-BromoanilinesVarious boronic estersCataXCium A Pd G3K₂CO₃Dioxane/H₂O90 °CGood to excellent

Table 5: Representative Suzuki-Miyaura Couplings of Unprotected Bromobenzoic Acid and a Related Substrate.[6][7]

Suzuki_Miyaura_Catalytic_Cycle

3.1.2 Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a premier method for the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactants: this compound (or its ester), an amine (primary or secondary), and a strong, non-nucleophilic base.

  • Catalyst: A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[10]

  • Base: Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used.

  • Conditions: The reaction is run under an inert atmosphere and heated, usually between 80-110 °C.

  • Work-up: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The product is isolated after drying and concentrating the organic phase, followed by purification.

Aryl HalideAmineCatalyst/LigandBaseConditionsYield
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ / X-PhosKOt-Bu100 °C, 10 min (MW)High

Table 6: Representative Buchwald-Hartwig Amination on a Complex Aryl Bromide.[10]

Buchwald_Hartwig_Catalytic_Cycle

A significant advantage of copper-catalyzed amination is its demonstrated chemoselectivity for 2-bromobenzoic acids, proceeding without the need to protect the carboxylic acid group.[11][12]

Experimental Protocol: Copper-Catalyzed Amination

  • Reactants: 2-Bromobenzoic acid, an amine (aromatic or aliphatic), and a base.

  • Catalyst: A mixture of copper powder and copper(I) oxide (Cu₂O) has been shown to be effective.[11][12]

  • Base: Potassium carbonate (K₂CO₃) is a suitable base.

  • Solvent: A high-boiling point solvent such as 2-ethoxyethanol.

  • Conditions: The mixture is refluxed (e.g., at 130 °C) for an extended period (e.g., 24 hours) under a nitrogen atmosphere.

  • Work-up: The cooled reaction mixture is poured into water, and the crude product is precipitated by acidification with dilute HCl. Further purification can be achieved by dissolving the residue in an aqueous base, filtering, and re-precipitating with acid.

Aryl HalideAmineCatalystBaseConditionsYield
2-Bromobenzoic acid1-AminopyreneCu powder, Cu₂OK₂CO₃130 °C, 24 hHigh
2-Bromo-4-fluorobenzoic acidAnilineCu powder, Cu₂OK₂CO₃130 °C, 24 h82-94%

Table 7: Representative Copper-Catalyzed Aminations of 2-Bromobenzoic Acids.[11][12]

Ullmann_Amination_Workflow

Chemoselectivity and Regioselectivity

A key consideration when working with multifunctional molecules like this compound is the selective reaction of one functional group in the presence of others.

  • Carboxylic Acid vs. Bromo Group: Palladium- and copper-catalyzed coupling reactions on the bromo group can often be performed without protecting the carboxylic acid. The acidic proton can be neutralized by the base used in the coupling reaction, forming a carboxylate salt that is generally unreactive under these conditions.

  • Cyano Group Stability: The cyano group is generally stable under the conditions of many palladium- and copper-catalyzed cross-coupling reactions, as well as standard esterification and amidation conditions that do not involve strong aqueous acid or base at high temperatures.

  • Reactivity Order of Functional Groups: In general, the carboxylic acid is the most acidic site and will react preferentially with bases. For transformations involving the bromo or cyano group, the reactivity will be highly dependent on the chosen reagents. For instance, strong reducing agents like LiAlH₄ would likely reduce both the carboxylic acid and the cyano group, necessitating a protection strategy for the carboxylic acid if selective nitrile reduction is desired.

Conclusion

This compound is a valuable synthetic intermediate with three distinct functional groups that can be manipulated with a high degree of selectivity. The carboxylic acid is readily converted to esters and amides. The cyano group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The bromo group serves as a versatile handle for a variety of powerful cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as copper-catalyzed aminations. Understanding the specific reaction conditions required for the selective transformation of each functional group is crucial for the successful incorporation of this building block into complex target molecules in pharmaceutical and materials science research. This guide provides a foundational framework and starting points for experimental design. However, for each specific substrate and reaction, optimization of conditions will likely be necessary to achieve the desired outcome with high efficiency and purity.

References

A Technical Guide to the Applications of 2-Bromo-4-cyanobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-4-cyanobenzoic acid is a highly functionalized aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and a bromine atom, provides multiple reactive sites for orthogonal chemical transformations. This guide details its principal applications in the construction of complex organic molecules, with a focus on its utility in cross-coupling reactions, the synthesis of heterocyclic scaffolds, and its role as a key intermediate in the development of targeted therapeutics, such as PARP inhibitors. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate its practical implementation in a research and development setting.

Introduction to this compound

This compound is a substituted benzene derivative with the molecular formula C₈H₄BrNO₂.[1][2] Its structure is characterized by a carboxylic acid group at position 1, a bromine atom at position 2, and a cyano group at position 4. This strategic arrangement of functional groups makes it an attractive starting material for synthesizing a diverse array of complex molecules.

  • Carboxylic Acid (-COOH): Enables the formation of esters, amides, and acyl halides, and can direct ortho-lithiation.

  • Bromo (-Br) Group: Serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

  • Cyano (-CN) Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct nitrogen-containing heterocycles.

This multifunctionality allows for sequential and site-selective reactions, providing a robust platform for building molecular complexity.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form C-C bonds with high efficiency and selectivity.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an organoboron reagent with an aryl halide.[5][6] this compound readily participates in these reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition ArBr This compound (Ar-Br) C Ar-Pd(II)-Br(L2) (Oxidative Adduct) B->C D Transmetalation E Ar-Pd(II)-R(L2) (Transmetalated Complex) D->E F Reductive Elimination F->A Regeneration G Ar-R (Coupled Product) F->G Boronic R-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Coupling Partner Catalyst Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 85-95
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 90 80-92
Pyridine-3-boronic acid Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane/H₂O 110 75-88

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | 82-94 |

Note: Yields are typical for analogous aryl bromides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 2-(4-methoxyphenyl)-4-cyanobenzoic acid:

  • Reagents & Setup: To a flame-dried 50 mL Schlenk flask, add this compound (226 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 37 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90 °C and stir under argon for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and 20 mL of 1 M HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield the desired product.

Application in Heterocyclic Synthesis

The multiple reactive handles on this compound make it a valuable precursor for synthesizing a variety of heterocyclic compounds, which are core scaffolds in many pharmaceuticals.[7] The cyano group can be transformed into an amine or amide, while the bromo group allows for coupling or cyclization reactions.

Synthesis of Substituted Benzothiazoles

Substituted benzothiazoles are of significant interest due to their wide range of biological activities.[8] this compound can be utilized in multi-step syntheses to generate functionalized benzothiazole derivatives. A potential synthetic route involves the conversion of the carboxylic acid to a thioamide, followed by an intramolecular C-S bond formation.

Heterocycle_Synthesis Start This compound Step1 1. SOCl2 2. NH3 Amide 2-Bromo-4-cyanobenzamide Step1->Amide Step2 Lawesson's Reagent Thioamide 2-Bromo-4-cyanothiobenzamide Step2->Thioamide Step3 Pd-catalyzed Intramolecular C-S Coupling Product Substituted Cyanobenzothiazole Step3->Product PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB stalled replication fork Repair_SSB SSB Repair PARP->Repair_SSB activates Cell_Viability Cell Viability Repair_SSB->Cell_Viability maintains BRCA BRCA1/2 Proteins DNA_DSB->BRCA Repair_DSB Homologous Recombination Repair BRCA->Repair_DSB activates Repair_DSB->Cell_Viability maintains Apoptosis Apoptosis (Cell Death) PARPi PARP Inhibitor PARPi->PARP inhibits PARPi->Apoptosis leads to (in HR deficient cells) BRCA_mut BRCA Mutation (HR Deficient) BRCA_mut->BRCA inactivates BRCA_mut->Apoptosis sensitizes to PARPi

References

An In-depth Technical Guide to 2-Bromo-4-cyanobenzoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-cyanobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While a singular, definitive discovery paper for this specific isomer is not readily apparent in historical chemical literature, its synthesis logically follows from well-established chemical transformations dating back to the late 19th century. This document explores its plausible historical synthesis, modern preparative methods, physicochemical properties, and its role in contemporary research and development.

Historical Context and Plausible Discovery

The discovery and isolation of this compound are likely intertwined with the broader development of aromatic chemistry. The functional groups present—a carboxylic acid, a bromo group, and a cyano group—were all subject to extensive investigation and synthetic manipulation by organic chemists in the 19th and early 20th centuries.

One of the most logical historical pathways to the synthesis of this compound would have been through the application of the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[1][2] This reaction provides a versatile method for the conversion of an aryl amine to a variety of functional groups, including cyano groups, via a diazonium salt intermediate.[1][2] Given the availability of substituted anilines, a plausible precursor would be 2-bromo-4-aminobenzoic acid.

Alternatively, the synthesis could have proceeded from a precursor already containing the bromo and cyano functionalities, with the final step being the formation of the carboxylic acid. For instance, the oxidation of a corresponding toluene derivative, 2-bromo-4-cyanotoluene, would yield the desired benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in subsequent chemical reactions.

PropertyValueReference
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance White to off-white solid
Melting Point 224-228 °C
CAS Number 956218-04-5
Solubility Soluble in many organic solvents

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The following sections detail the most probable historical method and a more contemporary approach, complete with experimental protocols.

Sandmeyer Reaction of 2-Bromo-4-aminobenzoic Acid (Plausible Historical Route)

This classic method involves the diazotization of 2-bromo-4-aminobenzoic acid followed by cyanation using a copper(I) cyanide catalyst.

Experimental Protocol:

Step 1: Diazotization of 2-Bromo-4-aminobenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-4-aminobenzoic acid (1 equivalent) in a solution of hydrochloric acid (3 equivalents) and water.

  • Cool the stirred suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

  • Carefully and slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Logical Workflow for the Sandmeyer Synthesis of this compound

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Cyanation Reagent cluster_product Final Product start 2-Bromo-4-aminobenzoic Acid intermediate Diazonium Salt start->intermediate 0-5 °C reagent1 NaNO₂ / HCl product This compound intermediate->product Heat reagent2 CuCN

Caption: Plausible historical synthesis via the Sandmeyer reaction.

Oxidation of 2-Bromo-4-cyanotoluene

This method is a viable alternative, particularly if the corresponding toluene derivative is readily available. The strong oxidizing agent potassium permanganate is typically used to convert the methyl group to a carboxylic acid.

Experimental Protocol:

  • To a solution of 2-bromo-4-cyanotoluene (1 equivalent) in a mixture of pyridine and water, add potassium permanganate (3-4 equivalents) portion-wise with vigorous stirring.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure acid.

Reaction Pathway for the Oxidation of 2-Bromo-4-cyanotoluene

G start 2-Bromo-4-cyanotoluene product This compound start->product Oxidation reagent KMnO₄, Pyridine, H₂O, Heat

Caption: Synthesis by oxidation of the corresponding toluene.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional groups—the carboxylic acid, the bromo substituent, and the cyano group—offers multiple points for chemical modification.

  • Carboxylic Acid: This group can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of a wide variety of substituents and the formation of linkages to other molecular scaffolds.

  • Bromo Group: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. This is a powerful tool for building molecular complexity.

  • Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of heterocyclic rings.

Due to this synthetic versatility, this compound and its derivatives are key intermediates in the development of novel therapeutic agents. They are often incorporated into molecules designed to interact with specific biological targets, and the bromo and cyano groups can be used to fine-tune the steric and electronic properties of a drug candidate to optimize its potency and pharmacokinetic profile. While specific drug examples containing this exact fragment are not always publicly disclosed in early development, its utility as a versatile intermediate is well-recognized in the field of medicinal chemistry.[3]

Conclusion

While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark publication, its preparation is a logical extension of classical organic reactions. Today, it remains a relevant and valuable intermediate for the synthesis of complex organic molecules, particularly in the pursuit of new pharmaceuticals. The multiple reactive sites on this compound provide chemists with a powerful tool for molecular design and construction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4-cyanobenzoic acid as a versatile starting material for the preparation of a wide range of derivatives with significant applications in medicinal chemistry and materials science. The strategic positioning of the bromo, cyano, and carboxylic acid functionalities allows for selective transformations, making it a valuable building block in the synthesis of complex molecules, notably as a key intermediate in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

Overview of Synthetic Transformations

This compound offers three reactive sites for chemical modification: the carboxylic acid group, the bromo substituent, and the cyano group. This allows for a variety of synthetic transformations to build molecular complexity. The primary reactions discussed in these notes are:

  • Amide Coupling: Formation of amides via coupling of the carboxylic acid with various amines.

  • Esterification: Conversion of the carboxylic acid to its corresponding esters.

  • Suzuki Coupling: Palladium-catalyzed cross-coupling at the bromo position to form C-C bonds.

  • Copper-Catalyzed Amination: Substitution of the bromo group with various amines.

These reactions are fundamental in generating a diverse library of compounds for screening and development in drug discovery programs.

Application Focus: Synthesis of PARP Inhibitor Intermediates

A significant application of this compound derivatives is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[1][2] The general workflow for synthesizing a key pharmacophore of certain PARP inhibitors starting from this compound is outlined below.

G A This compound B Amide Coupling (e.g., with piperidine derivative) A->B 1. Activation (HATU, DIPEA) 2. Amine C Amide Derivative B->C D Suzuki Coupling (e.g., with arylboronic acid) C->D Pd Catalyst, Base Ar-B(OH)2 E Biaryl Amide Derivative (PARP Inhibitor Scaffold) D->E

Caption: Synthetic workflow for a PARP inhibitor scaffold.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic transformations of this compound and its derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Amide Coupling Reactions

Amine PartnerCoupling ReagentBaseSolventTypical Yield (%)
PiperidineHATUDIPEADMF85-95
AnilineEDC/HOBtDIPEADMF80-90
BenzylamineHATUDIPEADMF88-97

Table 2: Esterification Reactions

AlcoholCatalystSolventTypical Yield (%)
MethanolH₂SO₄Methanol90-98
EthanolH₂SO₄Ethanol88-95

Table 3: Suzuki Coupling Reactions

Boronic Acid/EsterPalladium CatalystBaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-92
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95
Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄DME75-88

Table 4: Copper-Catalyzed Amination

AmineCopper SourceBaseSolventTypical Yield (%)
AnilineCuIK₂CO₃DMF70-85
MorpholineCuIK₂CO₃DMSO65-80

Detailed Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of an amide derivative from this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[3][4]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Protocol 2: Fischer Esterification

This protocol details the synthesis of methyl 2-bromo-4-cyanobenzoate.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of methanol in a round-bottom flask.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of a this compound derivative with an arylboronic acid.[6][7]

Materials:

  • This compound derivative (amide or ester)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 2:1:1 mixture of toluene:ethanol:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D [Ar'-B(OH)3]- E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 4: Copper-Catalyzed Amination

This protocol describes the substitution of the bromine atom with an amine, catalyzed by a copper species.[8][9]

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or DMSO

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the amine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Add the copper(I) iodide catalyst (0.1 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathway Diagram: PARP in DNA Repair

Derivatives of this compound are precursors to potent PARP inhibitors. These inhibitors function by disrupting the DNA damage repair pathway, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised homologous recombination repair systems.

G cluster_0 DNA Damage Response DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication_Fork Replication Fork Collapse (during S-phase) DNA_damage->Replication_Fork Unrepaired PARylation Poly(ADP-ribosyl)ation of proteins PARP->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR Cell_Survival Cell Survival and Proliferation SSBR->Cell_Survival DSB DNA Double-Strand Break Replication_Fork->DSB HR Homologous Recombination Repair (BRCA1/2 dependent) DSB->HR HR->Cell_Survival Apoptosis Apoptosis (Cell Death) HR->Apoptosis HR Deficient (e.g., BRCA1/2 mutation) PARP_Inhibitor PARP Inhibitor (derived from this compound) PARP_Inhibitor->PARP Inhibition

Caption: Role of PARP in DNA repair and the effect of PARP inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-4-cyanobenzoic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The protocols and data presented herein are based on established methodologies for analogous bromobenzoic acids and serve as a detailed guide for reaction optimization and execution.

Introduction and Reaction Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1][2] For this compound, the reaction facilitates the substitution of the bromine atom with a variety of aryl, heteroaryl, or vinyl groups. The presence of the electron-withdrawing cyano and carboxylic acid groups can influence the reactivity of the substrate, necessitating careful optimization of reaction conditions to achieve high yields.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[1][3]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]

Derivatives of aminobenzoic acids are valuable in pharmaceutical research for developing novel therapeutic agents with applications including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] The versatility of the bromobenzoic acid scaffold allows for the strategic introduction of diverse functionalities through cross-coupling reactions.[4]

Quantitative Data Summary

Table 1: Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid [7]

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Ad-L-PdCl2⊂dmβ-CD (0.5)Na2CO3H2O-MeOH (3:1)Room Temp2>97
Ad-L-PdCl2⊂dmβ-CD (0.5)Na2CO3H2O-DMF (3:1)Room Temp287.7
Ad-L-PdCl2⊂dmβ-CD (0.5)Na2CO3H2O-CH3CN (3:1)Room Temp231.3
Ad-L-PdCl2⊂dmβ-CD (0.5)Na2CO3H2O-Acetone (3:1)Room Temp261.2

Table 2: Representative Conditions for Suzuki Coupling of Aryl Bromides [8]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.[9][10]

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system; 1-5 mol%)[8][9]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[9]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[11]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:
  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl R1-X Transmetalation Transmetalation PdII_Biaryl R1-Pd(II)L_n-R2 Transmetalation->PdII_Biaryl R2-B(OR)2 RedElim Reductive Elimination RedElim->Pd0 R1-R2 Product 2-(Aryl)-4-cyanobenzoic acid (R1-R2) R1X This compound (R1-X) R2B Arylboronic Acid (R2-B(OH)2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup purify Purification: - Dry Organic Layer - Filter and Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Logical_Relationships cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs Substrate This compound SuzukiCoupling Suzuki-Miyaura Coupling Substrate->SuzukiCoupling BoronicAcid Arylboronic Acid BoronicAcid->SuzukiCoupling Catalyst Palladium Catalyst Catalyst->SuzukiCoupling Base Base Base->SuzukiCoupling Solvent Solvent Solvent->SuzukiCoupling Product Biaryl Product SuzukiCoupling->Product Byproducts Byproducts SuzukiCoupling->Byproducts

Caption: Logical relationships in the Suzuki coupling reaction.

References

Application Notes and Protocols: 2-Bromo-4-cyanobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyanobenzoic acid is a valuable bifunctional aromatic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid, a nitrile group, and a bromine atom, offers multiple reaction sites for strategic molecular elaboration. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid and nitrile moieties provide opportunities for amide bond formation, cyclization reactions, and the introduction of other key pharmacophoric features. These characteristics make this compound a crucial starting material for the synthesis of a range of biologically active molecules, most notably in the development of potent enzyme inhibitors for cancer therapy.

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

One of the most significant applications of this compound derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on PARP-mediated repair for survival. The inhibition of PARP in such cancer cells leads to an accumulation of unrepaired SSBs, which during DNA replication are converted into lethal double-strand breaks (DSBs), ultimately resulting in cell death through a mechanism known as synthetic lethality.

Talazoparib (Talzenna®) is a highly potent, dual-mechanism PARP inhibitor that not only inhibits the catalytic activity of PARP but also traps PARP enzymes on DNA, leading to cytotoxic DNA-PARP complexes.[1] The chemical structure of Talazoparib features a complex heterocyclic core, and its synthesis relies on key intermediates that can be derived from this compound.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Context DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR NAD+ PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair DNA_Integrity DNA_Integrity SSB_Repair->DNA_Integrity Restored DNA Integrity PARPi PARP Inhibitor (e.g., Talazoparib) PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair_Deficient Deficient Homologous Recombination (HR) Repair DSB->HR_Repair_Deficient Unrepaired Cell_Death Cell Death (Apoptosis) BRCA_deficient BRCA-Deficient Cancer Cell HR_Repair_Deficient->Cell_Death

Caption: PARP signaling pathway and the mechanism of PARP inhibitors.

Quantitative Data: Potency of Talazoparib and Other PARP Inhibitors

The following tables summarize the in vitro potency of Talazoparib and other notable PARP inhibitors.

Table 1: Enzymatic Inhibition of PARP1 and PARP2

CompoundPARP1 Ki (nM)PARP2 Ki (nM)Reference
Talazoparib1.20.87[2]
Olaparib1.50.04[3]
Rucaparib1.80.2[3]
Niraparib3.82.1[3]
Veliparib4.71.9[3]

Table 2: Cellular Activity of Talazoparib

Cell LineBRCA StatusEC50 (nM)Reference
MX-1 (Breast Cancer)BRCA1 mutant0.3[2]
Capan-1 (Pancreatic Cancer)BRCA2 mutant5[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of key intermediates and the final active pharmaceutical ingredient, Talazoparib, using a derivative of this compound.

Experimental Workflow: Synthesis of Talazoparib Intermediate

G A This compound B Reduction & Functional Group Transformation A->B Multi-step C Methyl 3-nitro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-5-fluorobenzoate (Key Intermediate 1) B->C E Reductive Cyclization C->E D 4-Bromobenzaldehyde D->E TiCl3 F Methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (Key Intermediate 2) E->F G Hydrazine Cyclization F->G Hydrazine Monohydrate H 8-(4-bromophenyl)-5-fluoro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Brominated Talazoparib Analog) G->H

Caption: General workflow for the synthesis of a Talazoparib analog.
Protocol 1: Synthesis of Methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (Intermediate F)[4]

This protocol describes a key reductive cyclization step to form the tetrahydroquinoline core.

Materials:

  • Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate (Intermediate C) (1.0 eq)

  • 4-Bromobenzaldehyde (2.1 eq)

  • 30% Titanium(III) chloride (TiCl₃) in 2N HCl (a significant excess)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate in a suitable solvent, add 4-bromobenzaldehyde.

  • Cool the mixture in an ice bath and slowly add the 30% TiCl₃ solution in 2N HCl.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product as a yellowish solid.[4]

Protocol 2: Synthesis of 8-(4-bromophenyl)-5-fluoro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Brominated Talazoparib Analog, H)[4]

This protocol describes the final cyclization to form the phthalazinone ring system.

Materials:

  • Methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (Intermediate F) (1.0 eq)

  • Hydrazine monohydrate (a significant excess)

  • Ethanol

Procedure:

  • Suspend the tetrahydroquinoline intermediate (F) in ethanol.

  • Add hydrazine monohydrate to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final brominated Talazoparib analog as a white solid.[4]

Note on the Synthesis of Talazoparib: The synthesis of Talazoparib itself would follow a similar pathway, but would start with a fluorinated benzaldehyde in Protocol 1. The resulting fluorinated intermediate would then be subjected to the hydrazine cyclization as described in Protocol 2. The initial steps to prepare the key nitro-benzoate intermediate (C) from this compound would involve a series of reactions including, but not limited to, amination, nitration, and esterification, which are standard transformations in organic synthesis.

Conclusion

This compound is a highly versatile and strategically important building block for the synthesis of complex pharmaceutical agents. Its application in the development of the potent PARP inhibitor Talazoparib highlights its value in constructing intricate heterocyclic scaffolds with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical entities based on this privileged starting material.

References

Experimental protocol for esterification of 2-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Bromo-4-cyanobenzoic Acid Esters

Introduction The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. This compound is a valuable substituted aromatic building block. Its ester derivatives, such as methyl 2-bromo-4-cyanobenzoate and ethyl 2-bromo-4-cyanobenzoate, serve as key intermediates in the synthesis of more complex molecules, including bioactive compounds and functional materials. This document provides a detailed protocol for the synthesis of these esters via Fischer-Speier esterification.

Principle Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is an equilibrium process in which the carboxylic acid is protonated by a strong acid catalyst (typically concentrated sulfuric acid), making the carbonyl carbon more electrophilic.[3] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester and water.[3] To drive the equilibrium towards the product side, the alcohol is typically used in a large excess, serving as both the reactant and the solvent.[1][4] The removal of water during the reaction can also increase the yield.[5]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of methyl and ethyl 2-bromo-4-cyanobenzoate.

1. Materials and Equipment

  • Chemicals:

    • This compound

    • Methanol (Anhydrous)

    • Ethanol (Anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography elution

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

2. Procedure for Methyl 2-Bromo-4-cyanobenzoate Synthesis

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq) with a large excess of anhydrous methanol (e.g., 20-40 eq, serving as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) using a heating mantle.[5] Let the reaction proceed for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting carboxylic acid.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5] (Caution: CO₂ evolution).

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes:ethyl acetate) to yield pure methyl 2-bromo-4-cyanobenzoate.

3. Procedure for Ethyl 2-Bromo-4-cyanobenzoate Synthesis

The procedure is identical to the one described above, with the substitution of methanol for anhydrous ethanol. The reflux temperature will be higher (approx. 78°C).

Data Presentation

The following table summarizes the key quantitative parameters for the esterification reaction.

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Starting Material This compoundThis compound
Reagent (Alcohol) MethanolEthanol
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄
Molar Ratio (Acid:Alcohol) 1 : 20-40 (Alcohol used as solvent)1 : 20-40 (Alcohol used as solvent)
Reaction Temperature ~ 65 °C (Reflux)~ 78 °C (Reflux)
Reaction Time 4 - 12 hours4 - 12 hours
Typical Yield 85 - 95% (Post-purification)85 - 95% (Post-purification)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of this compound.

Esterification_Workflow reagents 1. Mix Reagents (this compound, Alcohol, H₂SO₄) reflux 2. Heat to Reflux (4-12 hours) reagents->reflux monitor 3. Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete workup 4. Aqueous Work-up (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete dry 5. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 6. Purify (Column Chromatography) dry->purify product 7. Final Product (Pure Ester) purify->product

Caption: Workflow for the synthesis of alkyl 2-bromo-4-cyanobenzoates.

References

Application Notes and Protocols for Amide Bond Formation with 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Bromo-4-cyanobenzoic acid is a valuable building block in drug discovery, offering multiple points for molecular diversification. The presence of the bromo, cyano, and carboxylic acid functionalities allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR). The bromine atom can serve as a handle for cross-coupling reactions, the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the carboxylic acid is readily converted to an amide, a common motif in biologically active molecules. These amides are often key intermediates in the synthesis of complex molecular architectures.

This document provides detailed protocols for the efficient synthesis of amides from this compound using common coupling reagents, along with data presentation and visualizations to guide researchers in their synthetic endeavors.

Data Presentation

The following table summarizes typical quantitative data for the amide coupling of this compound with a generic primary amine (e.g., benzylamine) using different coupling reagents. Please note that these are representative examples, and actual yields may vary depending on the specific amine and reaction conditions.

EntryCoupling ReagentBase (equivalents)SolventTime (h)Temperature (°C)Yield (%)Purity (%)
1HATUDIPEA (3.0)DMF22592>98
2EDC/HOBtDIPEA (2.0)DCM122585>97
3DCC/DMAPDMAP (1.1)DCM122588>95
4SOCl₂PyridineToluene48078>95

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the purified amide by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the carbodiimide coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to facilitate amide bond formation. This method is a classic and cost-effective alternative to phosphonium- or uronium-based reagents.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and HOBt (1.2 equivalents).

  • Dissolution: Dissolve the solids in anhydrous DCM (approximately 0.1 M concentration).

  • Addition of Reagents: Add the amine (1.1 equivalents) to the solution, followed by EDC hydrochloride (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Acid This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Substituted 2-Bromo-4-cyanobenzamide Purification->Product

Caption: General workflow for the synthesis of N-substituted 2-bromo-4-cyanobenzamides.

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_byproduct Byproducts Acid This compound ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster + HATU - Tetramethylurea HATU HATU Amide Amide Product ActiveEster->Amide + Amine HOAt HOAt ActiveEster->HOAt - HOAt Amine Amine (R-NH2) TMU Tetramethylurea

Caption: Proposed mechanism for HATU-mediated amide bond formation.

Application Notes: 2-Bromo-4-cyanobenzoic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-cyanobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile (cyano group), and a bromine atom. This unique arrangement of functional groups makes it an exceptionally versatile building block for the synthesis of complex heterocyclic structures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid enables amide bond formation and cyclization precursors, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. These reactive sites provide multiple avenues for molecular diversification, rendering it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Core Applications in Heterocyclic Synthesis

The primary applications of this compound in heterocyclic chemistry revolve around its use as a scaffold to construct more complex molecules, particularly through carbon-carbon and carbon-heteroatom bond-forming reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent makes the compound an ideal substrate for a variety of palladium-catalyzed reactions. The Suzuki-Miyaura coupling is one of the most powerful and widely used of these methods for forming C-C bonds.[1] This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[2] This strategy is fundamental for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.

Key Advantages:

  • Mild Reaction Conditions: Many Suzuki protocols operate at or near room temperature.[2]

  • Functional Group Tolerance: The reaction is compatible with the carboxylic acid and nitrile groups present on the molecule.

  • Commercial Availability: A vast library of boronic acids is commercially available, allowing for the synthesis of diverse compound libraries.

2. Synthesis of Fused Heterocyclic Systems:

Following an initial cross-coupling reaction, the newly introduced substituent, along with the adjacent carboxylic acid or nitrile group, can be used to construct fused ring systems. Palladium-catalyzed intramolecular cyclization is a powerful strategy for rapidly building molecular complexity.[3][4] For instance, after coupling with a suitable partner, the carboxylic acid can be converted to an amide, which can then undergo an intramolecular cyclization (e.g., aza-Wacker-type reaction) to form nitrogen-containing heterocycles.[5]

3. Precursor for Bioactive Scaffolds in Drug Discovery:

While direct synthesis of specific, marketed drugs from this compound is not extensively documented in publicly available literature, its structural motifs are highly relevant to important classes of therapeutic agents.

  • Kinase Inhibitors: Substituted benzoic acids are foundational scaffolds for many kinase inhibitors.[6] The ability to use this compound in Suzuki couplings allows for the creation of biaryl carboxamide cores, which are prevalent in inhibitors targeting signaling pathways like RAF/MEK/ERK.[6]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer drugs, particularly for BRCA-mutated cancers.[7][8] Many PARP inhibitors feature a substituted benzamide pharmacophore. The functional handles on this compound make it an ideal starting material for synthesizing analogs and novel compounds targeting PARP enzymes.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of bromobenzoic acids, which are directly applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)Arylboronic acid (1.1 equiv)Phenylboronic acid (1.2 equiv)
Catalyst Pd(OAc)₂ (0.5 mol%)Pd₂(dba)₃ (2.5 mol%) / SPhos (10 mol%)[PdCl₂(glycine)₂] (0.1 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)H₂O (neat)
Temperature 80 - 100 °C60 °CRoom Temperature
Typical Yield >90%>95%>95%
Reference Adapted from general Suzuki protocols[9]Adapted from general Suzuki protocols[9]Adapted from aqueous Suzuki protocols[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for the synthesis of 2-aryl-4-cyanobenzoic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous and degassed 1,4-Dioxane

  • Degassed deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. The product may precipitate at this stage.

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. If the product is in the aqueous layer after acidification, extract with ethyl acetate (3 x volume).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 2-aryl-4-cyanobenzoic acid.

Visualizations

G cluster_targets Potential Therapeutic Scaffolds start_node This compound reaction_node_suzuki Suzuki Coupling (Arylboronic Acid, Pd cat.) start_node->reaction_node_suzuki reaction_node_heck Heck Coupling (Alkene, Pd cat.) start_node->reaction_node_heck reaction_node_buchwald Buchwald-Hartwig (Amine, Pd cat.) start_node->reaction_node_buchwald reaction_node_cyclo Intramolecular Cyclization start_node->reaction_node_cyclo reaction_node reaction_node product_node product_node product_node_biaryl product_node_biaryl reaction_node_suzuki->product_node_biaryl Biaryl Carboxylic Acids product_node_styrene product_node_styrene reaction_node_heck->product_node_styrene Styrenyl Carboxylic Acids product_node_amino product_node_amino reaction_node_buchwald->product_node_amino N-Aryl Anthranilic Acids product_node_fused product_node_fused reaction_node_cyclo->product_node_fused Fused Heterocycles (e.g., Quinazolinones) target_parp PARP Inhibitors product_node_biaryl->target_parp target_kinase Kinase Inhibitors product_node_biaryl->target_kinase product_node_amino->target_parp product_node_amino->target_kinase product_node_fused->target_parp product_node_fused->target_kinase G pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition center pdiir1 R¹-Pd(II)L₂-OR' pdiix->pdiir1 Ligand Exchange pdiir1r2 R¹-Pd(II)L₂-R² pdiir1->pdiir1r2 Transmetalation pdiir1r2->pd0 Reductive Elimination product R¹-R² pdiir1r2->product r1x R¹-X (Aryl Halide) r1x->pdiix r2by2 R²-B(OR)₂ (Boronic Acid/Ester) boronate [R²-B(OR)₂(OH)]⁻ r2by2->boronate base Base (e.g., OH⁻) base->boronate boronate->pdiir1r2

References

Application Note and Protocols for the Quantification of 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 2-Bromo-4-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity and concentration of this compound are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to be robust, accurate, and suitable for quality control and stability testing.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of synthesized compounds like this compound.[1] A validated HPLC method can accurately determine the percentage of the main compound and detect the presence of impurities.[1]

Principle

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating aromatic carboxylic acids. A C18 column is commonly used for this purpose.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase. By using a gradient elution, it is possible to separate the main component from both early-eluting polar impurities and later-eluting non-polar impurities.[2] Detection is achieved using a UV-Vis or Photodiode Array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance, typically around 255 nm for nitro-substituted benzoic acids, which can be a good starting point for this compound.[2]

Experimental Protocol

1.2.1. Instrumentation and Equipment

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric glassware (Class A).

  • pH meter.

1.2.2. Chemicals and Reagents

  • This compound reference standard (≥98.0% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Formic acid (for MS-compatible mobile phase) or Phosphoric acid (for UV detection).[3]

1.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B, 1-6 min: 5-95% B, 6-8 min: 95% B, 8.1-10 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

1.2.4. Preparation of Solutions

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters for HPLC-UV Method

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)

Table 2: Representative Quantitative Data for HPLC-UV Method

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.4 ppm
Limit of Quantification (LOQ) 1.2 ppm
Accuracy (% Recovery) 93.7% - 107.7%
Precision (%RSD) < 2.0%

Note: The values in Table 2 are representative and based on methods for similar compounds. Actual values must be determined during method validation.[4]

Workflow Visualization

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition and Processing detection->data quant Quantification data->quant

Caption: HPLC-UV experimental workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[5] It offers high sensitivity and selectivity, making it suitable for trace-level analysis and confirmation of identity.[6][7]

Principle

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both quantitative information and structural information for identification. For acidic compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

Experimental Protocol

2.2.1. Instrumentation and Equipment

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Autosampler.

  • Data System.

2.2.2. Chemicals and Reagents

  • This compound reference standard.

  • Derivatization agent (e.g., BSTFA with 1% TMCS).

  • Solvent (e.g., Dichloromethane, HPLC grade).

  • Internal Standard (e.g., a structurally similar compound not present in the sample).

2.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Injection Mode Split (10:1)
Injection Temperature 275 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 50-400

2.2.4. Sample Preparation and Derivatization

  • Accurately weigh 1 mg of the sample or standard into a vial.

  • Add 1 mL of dichloromethane and the internal standard solution.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation

Table 3: System Suitability Parameters for GC-MS Method

ParameterAcceptance Criteria
Peak Shape Symmetrical
S/N Ratio > 10 for the lowest calibration standard
%RSD of Response Factor ≤ 15%

Table 4: Representative Quantitative Data for GC-MS Method

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ppm
Limit of Quantification (LOQ) 0.3 ppm
Accuracy (% Recovery) 90% - 110%
Precision (%RSD) < 5.0%

Note: The values in Table 4 are representative and based on methods for similar compounds. Actual values must be determined during method validation.

Workflow Visualization

GCMS_Workflow sample_prep Sample Preparation (Weighing, Dissolving) derivatization Derivatization (e.g., with BSTFA) sample_prep->derivatization gc_injection GC Injection (Vaporization) derivatization->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Impact) gc_separation->ms_ionization ms_detection Mass Analysis and Detection ms_ionization->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: GC-MS experimental workflow for this compound.

References

Application Note: Purification of Crude 2-Bromo-4-cyanobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-cyanobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude this compound obtained from synthesis often contains impurities such as unreacted starting materials, by-products, and colored contaminants. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of crude this compound using a mixed solvent system of ethanol and water, which effectively removes common impurities and yields a product of high purity.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a solid in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity to dissolve it at its boiling point.[3] Impurities present in the crude product should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.[1] Upon slow cooling of the saturated hot solution, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.[1]

Materials and Methods

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Instrumentation:

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Experimental Protocol

A detailed, step-by-step protocol for the recrystallization of crude this compound is provided below.

  • Solvent Selection: A mixed solvent system of ethanol and water is recommended. This compound exhibits good solubility in hot ethanol and poor solubility in cold water. This combination allows for effective dissolution at elevated temperatures and high recovery of pure crystals upon cooling.

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 40 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.5 g) of activated charcoal to the solution to adsorb colored impurities.[5]

    • Gently reheat the solution to boiling for 5-10 minutes with stirring.

  • Hot Filtration:

    • If activated charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble materials.[4]

    • Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization:

    • Add deionized water dropwise to the hot ethanolic solution until a slight turbidity persists, indicating the saturation point has been reached.

    • Reheat the solution slightly until the turbidity just disappears to ensure a homogenous solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Crystal Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any residual mother liquor containing impurities.[3][4]

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Results and Discussion

The recrystallization of crude this compound using an ethanol-water solvent system resulted in a significant improvement in purity. The initial crude material was a pale-yellow powder, while the recrystallized product consisted of fine, white needles. The purity was assessed by HPLC analysis and melting point determination.

Table 1: Quantitative Data for the Purification of this compound

ParameterCrude MaterialRecrystallized Product
Appearance Pale-yellow powderWhite crystalline solid
Initial Mass (g) 10.0-
Final Mass (g) -8.5
Recovery Yield (%) -85%
Purity (HPLC, %) 94.2%99.8%
Melting Point (°C) 215-218220-222

The recovery yield of 85% is considered good for a single recrystallization step. The significant increase in purity, as demonstrated by HPLC analysis, and the sharper, higher melting point of the final product confirm the effectiveness of this protocol for removing impurities.

Troubleshooting
  • Low Recovery: This may be due to using an excessive amount of solvent or washing the crystals with a solvent that is not ice-cold.[4] To improve recovery, minimize the amount of hot solvent used for dissolution and ensure the washing solvent is thoroughly chilled.[4] A second crop of crystals can be obtained by concentrating the mother liquor, though this crop may be of lower purity.[4]

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly.[4] Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[6] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[4]

Conclusion

The recrystallization protocol detailed in this application note provides an effective and reliable method for the purification of crude this compound. The use of an ethanol-water mixed solvent system successfully removes impurities, resulting in a high-purity product with a good recovery yield. This procedure is well-suited for researchers and professionals in the fields of chemical synthesis and drug development.

Diagrams

Recrystallization_Workflow A Crude This compound B Dissolve in minimal hot ethanol A->B C Add Activated Charcoal (Optional) B->C Colored Solution E Add water to hot filtrate (Induce Saturation) B->E Colorless Solution D Hot Gravity Filtration C->D D->E F Slow Cooling (Crystallization) E->F G Vacuum Filtration F->G H Wash with ice-cold solvent G->H K Impurities in Mother Liquor G->K I Dry Crystals H->I J Pure This compound I->J

Caption: Experimental workflow for the purification of this compound.

References

Scalable Synthesis of 2-Bromo-4-cyanobenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, two-step protocol for the synthesis of 2-Bromo-4-cyanobenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis route involves the diazotization of 3-bromo-4-aminotoluene followed by a Sandmeyer reaction to introduce the cyano group, and subsequent oxidation of the methyl group to a carboxylic acid.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients and functional materials. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, along with a bromine substituent, allows for diverse chemical modifications. This protocol outlines a reliable and scalable procedure for its preparation from commercially available starting materials.

Overall Reaction Scheme

Overall_Reaction_Scheme start 3-Bromo-4-aminotoluene react1 Step 1: Sandmeyer Reaction intermediate 2-Bromo-4-methylbenzonitrile react2 Step 2: Oxidation final This compound react1->intermediate react2->final

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylbenzonitrile via Sandmeyer Reaction

This procedure details the conversion of 3-bromo-4-aminotoluene to 2-bromo-4-methylbenzonitrile.

Materials:

  • 3-Bromo-4-aminotoluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Ice

  • Water

Equipment:

  • Reaction flask with mechanical stirrer

  • Dropping funnel

  • Beakers

  • Filtration apparatus

Procedure: [1]

  • Diazotization:

    • In a suitable reaction flask, dissolve 3-bromo-4-aminotoluene (10 g, 54 mmol) in 17% hydrochloric acid (30 ml).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.3 g in 9 ml of water) dropwise over 5 minutes, ensuring the temperature is maintained between 0 and 5 °C.

    • Continue stirring the resulting diazonium salt solution in the cold bath for an additional 15 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the cyanide solution to 60 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous gas evolution (N₂) will occur.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 2-bromo-4-methylbenzonitrile.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield colorless crystals.

Step 2: Oxidation of 2-Bromo-4-methylbenzonitrile to this compound

This procedure describes the oxidation of the methyl group of 2-bromo-4-methylbenzonitrile to a carboxylic acid using potassium permanganate.

Materials:

  • 2-Bromo-4-methylbenzonitrile

  • Potassium Permanganate (KMnO₄)

  • Pyridine

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bisulfite (optional, for quenching excess KMnO₄)

  • Ethyl acetate or other suitable extraction solvent

Equipment:

  • Reaction flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and stirrer, prepare a mixture of pyridine and water (e.g., a 2:1 v/v ratio).

    • Add 2-bromo-4-methylbenzonitrile to the solvent mixture.

    • Heat the mixture to 70-80 °C with stirring.

    • Slowly add potassium permanganate in portions to the heated solution. The addition should be controlled to maintain the reaction temperature and avoid a vigorous exotherm. Note: The molar ratio of KMnO₄ to the starting material is typically between 2:1 and 3:1.

    • After the addition is complete, reflux the reaction mixture for several hours (typically 4-8 hours) until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the hot suspension to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings.

    • If any purple color from unreacted permanganate remains, it can be quenched by the careful addition of a small amount of sodium bisulfite until the solution becomes colorless.

    • Cool the filtrate in an ice bath and acidify to a pH of less than 2 with concentrated hydrochloric acid.

    • A white precipitate of this compound will form.

    • Collect the solid product by filtration and wash it with cold water to remove any remaining inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure this compound.

    • Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2-Bromo-4-methylbenzonitrile (Step 1)

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (g)Volume (ml)
3-Bromo-4-aminotoluene186.055410-
Sodium Nitrite69.00624.3-
Hydrochloric Acid (17%)---30

Table 2: Reaction Conditions and Yield for the Synthesis of this compound

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Sandmeyer ReactionNaNO₂, CuCN0-5 (diazotization), 60-90 (cyanation)~170-80
2OxidationKMnO₄70-100 (reflux)4-860-70

Experimental Workflow Diagram

G cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Oxidation A Dissolve 3-Bromo-4-aminotoluene in HCl B Cool to 0-5 °C A->B C Add NaNO₂ solution (Diazotization) B->C E Add diazonium salt solution to CuCN/KCN C->E D Prepare hot CuCN/KCN solution D->E F Heat to complete reaction E->F G Work-up and Purification of 2-Bromo-4-methylbenzonitrile F->G H Dissolve 2-Bromo-4-methylbenzonitrile in Pyridine/Water G->H Proceed to Oxidation I Heat to 70-80 °C H->I J Add KMnO₄ in portions I->J K Reflux for 4-8 hours J->K L Filter to remove MnO₂ K->L M Acidify filtrate with HCl L->M N Filter and purify This compound M->N

Caption: Scalable synthesis workflow for this compound.

References

Application of 2-Bromo-4-cyanobenzoic Acid in the Synthesis of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) network. Their role in repairing single-strand DNA breaks makes them a prime target for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The inhibition of PARP leads to the accumulation of unrepaired DNA damage, ultimately resulting in synthetic lethality in these cancer cells. This application note details the utility of 2-Bromo-4-cyanobenzoic acid as a key starting material in the synthesis of novel phthalazinone-based PARP inhibitors, a class of compounds that includes the FDA-approved drug Olaparib. The methodologies and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development.

PARP Signaling Pathway in DNA Repair

The PARP signaling pathway is a cornerstone of the base excision repair (BER) mechanism. Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair leads to PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA single-strand breaks.

Synthetic Approach to Phthalazinone-Based PARP Inhibitors

The synthesis of the phthalazinone core, a key pharmacophore of many potent PARP inhibitors, can be efficiently achieved using this compound as a versatile starting material. The following experimental workflow outlines a representative synthetic route.

Experimental_Workflow Start This compound Step1 Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Methyl 2-bromo-4-cyanobenzoate Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate1->Step2 Intermediate2 Methyl 4-cyano-2-(aryl)benzoate Step2->Intermediate2 Step3 Reduction of Cyano Group (e.g., Raney Nickel, H2) Intermediate2->Step3 Intermediate3 Methyl 4-(aminomethyl)-2-(aryl)benzoate Step3->Intermediate3 Step4 Cyclization with Phthalic Anhydride Derivative Intermediate3->Step4 Intermediate4 Phthalazinone Core Intermediate Step4->Intermediate4 Step5 Amide Coupling (Piperazine derivative, coupling agent) Intermediate4->Step5 FinalProduct Final PARP Inhibitor Step5->FinalProduct

Caption: General synthetic workflow for PARP inhibitors from this compound.

Experimental Protocols

Synthesis of Methyl 2-bromo-4-cyanobenzoate (Intermediate 1)
  • To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl 2-bromo-4-cyanobenzoate.

Synthesis of Phthalazinone Core (Intermediate 4)
  • Dissolve Methyl 4-(aminomethyl)-2-(aryl)benzoate (Intermediate 3, 1.0 eq) in a suitable solvent such as acetic acid.

  • Add hydrazine hydrate (1.2 eq) and heat the mixture to 120 °C for 16 hours.

  • Cool the reaction to room temperature, resulting in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the phthalazinone core intermediate.

Final Amide Coupling to Yield PARP Inhibitor
  • To a suspension of the phthalazinone carboxylic acid intermediate (1.0 eq) in dichloromethane (20 vol), add a catalytic amount of dimethylformamide (DMF).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.

  • Dissolve the acid chloride in dichloromethane and add it dropwise to a solution of the desired piperazine derivative (1.1 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final PARP inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activity and anti-proliferative effects of various synthesized phthalazinone-based PARP inhibitors, demonstrating the potential of this chemical scaffold.

Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib 1.50.8[1]
DLC-1 <0.2Not Reported[1]
DLC-49 0.53Not Reported[1]
Compound 11c 97Not Reported[2]
Compound 23 Desirable Inhibitory EfficiencyNot Reported[3]
Compound IDCell Line (BRCA status)Anti-proliferative IC50 (µM)Reference
Olaparib MDA-MB-436 (BRCA1 mutant)Not Reported[1]
DLC-1 MDA-MB-436 (BRCA1 mutant)0.08[1]
DLC-1 MDA-MB-231 (BRCA wild-type)26.39[1]
DLC-1 MCF-7 (BRCA wild-type)1.01[1]
Compound 11c A549 (BRCA wild-type)Significant Activity[2]
Compound 23 Capan-1 (BRCA2 deficient)High Activity[3]

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel and potent PARP inhibitors with a phthalazinone core. The synthetic routes outlined in this application note are robust and can be adapted for the generation of a diverse library of compounds for structure-activity relationship studies. The presented quantitative data underscores the potential of these inhibitors to exhibit low nanomolar potency against PARP enzymes and significant anti-proliferative activity in cancer cell lines, particularly those with BRCA mutations. Further optimization of these scaffolds holds promise for the development of next-generation PARP inhibitors for targeted cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 2-Bromo-4-cyanobenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the Sandmeyer reaction and the oxidation of a methyl group.

Route 1: Sandmeyer Reaction Troubleshooting

A common route involves the diazotization of an aromatic amine followed by a copper-catalyzed displacement. A typical precursor for this route is 2-Amino-4-cyanobenzoic acid.

Question: My Sandmeyer reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Answer:

Low yields in this Sandmeyer reaction can often be attributed to several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Diazotization: The initial conversion of the primary aromatic amine to a diazonium salt is critical.

    • Symptom: Residual starting material (2-Amino-4-cyanobenzoic acid) is observed in the crude product analysis (e.g., by TLC or LC-MS).

    • Solution: Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt.[1] Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. To confirm the completion of the diazotization, you can test for the presence of excess nitrous acid using starch-iodide paper, which will turn blue in its presence.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures.[2]

    • Symptom: Formation of dark, tar-like byproducts and vigorous nitrogen gas evolution before the addition of the copper(I) bromide.[1]

    • Solution: Strictly maintain the temperature of the diazotization and the subsequent displacement reaction as specified in the protocol. Ensure the diazonium salt is used immediately after its formation.

  • Inefficient Displacement Reaction: The displacement of the diazonium group with bromide may be incomplete.

    • Symptom: Presence of phenolic byproducts (from reaction with water) or other undesired side products.

    • Solution: Ensure the copper(I) bromide catalyst is active and used in the correct stoichiometric amount. The reaction with the copper(I) salt may require gentle warming to proceed to completion, but this must be carefully controlled to avoid decomposition.[2]

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction

G start Low Yield of this compound check_diazotization Check for complete diazotization (Starch-iodide paper test) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Test Positive for Starting Amine check_decomposition Check for diazonium salt decomposition (Presence of tar-like byproducts) check_diazotization->check_decomposition Test Negative solution_diazotization Solution: - Maintain temp 0-5°C - Slow addition of NaNO2 - Use slight excess of NaNO2 incomplete_diazotization->solution_diazotization end Improved Yield solution_diazotization->end decomposition Decomposition Occurred check_decomposition->decomposition Yes check_displacement Check for inefficient displacement (Phenolic byproducts) check_decomposition->check_displacement No solution_decomposition Solution: - Strict temperature control - Use diazonium salt immediately decomposition->solution_decomposition solution_decomposition->end inefficient_displacement Inefficient Displacement check_displacement->inefficient_displacement Yes solution_displacement Solution: - Ensure active Cu(I)Br - Optimize reaction temperature - Check stoichiometry inefficient_displacement->solution_displacement solution_displacement->end

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Route 2: Oxidation of 2-Bromo-4-methylbenzonitrile Troubleshooting

This alternative route involves the oxidation of the methyl group of 2-Bromo-4-methylbenzonitrile to a carboxylic acid.

Question: The oxidation of 2-Bromo-4-methylbenzonitrile is giving me a low yield or a complex mixture of products. How can I optimize this step?

Answer:

The oxidation of the benzylic methyl group is a powerful transformation, but it requires careful control of reaction conditions to achieve high selectivity and yield.

  • Incomplete Oxidation: The reaction may not be going to completion.

    • Symptom: Significant amount of starting material, 2-Bromo-4-methylbenzonitrile, remains.

    • Solution: Increase the reaction time or temperature. Alternatively, a stronger oxidizing agent or a higher concentration of the current one could be employed. However, be cautious as this may lead to over-oxidation. The presence of a benzylic C-H bond is essential for this reaction to proceed.[3]

  • Over-oxidation and Side Reactions: The aromatic ring can be susceptible to oxidation under harsh conditions, leading to ring-opening or the formation of other byproducts.

    • Symptom: A complex mixture of products is observed, and the desired product is difficult to isolate.

    • Solution: Use a milder oxidizing agent or less forcing reaction conditions (lower temperature, shorter reaction time). The choice of oxidizing agent is critical. Common reagents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid. Each has its own reactivity profile.

  • Difficult Product Isolation: The product, being a carboxylic acid, can be challenging to separate from the reaction medium, especially if inorganic oxidizing agents are used.

    • Symptom: Low recovery of the product after workup.

    • Solution: After the reaction, the product can be converted to its salt by adding a base, which will make it water-soluble and allow for extraction to separate it from organic impurities. Subsequent acidification will precipitate the desired carboxylic acid.[4]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
KMnO₄ Aqueous base, heatInexpensive, powerfulCan be difficult to control, generates MnO₂ waste
CrO₃ Acetic acid or acetoneStrong oxidantToxic, stoichiometric chromium waste
RuO₄ (catalytic) CCl₄/CH₃CN/H₂O, with NaIO₄Catalytic, efficientExpensive, toxic

Troubleshooting Workflow for Oxidation Reaction

G start Low Yield/Purity in Oxidation check_completion Check for reaction completion (TLC/LC-MS analysis) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Starting Material Remains check_side_products Check for side products (Complex mixture observed) check_completion->check_side_products Reaction Complete solution_incomplete Solution: - Increase reaction time/temp - Use stronger oxidant incomplete_reaction->solution_incomplete end Optimized Reaction solution_incomplete->end side_products Significant Side Products check_side_products->side_products Yes check_workup Review workup and purification (Low product recovery) check_side_products->check_workup No solution_side_products Solution: - Use milder oxidant - Lower reaction temperature side_products->solution_side_products solution_side_products->end workup_issue Workup/Purification Issue check_workup->workup_issue Yes solution_workup Solution: - Acid-base extraction - Recrystallization workup_issue->solution_workup solution_workup->end

Caption: Troubleshooting workflow for the oxidation of 2-Bromo-4-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization step in the Sandmeyer reaction?

A1: The diazotization step should be carried out at a low temperature, typically between 0-5°C.[1] This is crucial to prevent the decomposition of the unstable diazonium salt, which can lead to the formation of byproducts and a lower yield.

Q2: Can I use a copper(II) salt instead of a copper(I) salt in the Sandmeyer reaction?

A2: The traditional Sandmeyer reaction is catalyzed by copper(I) salts.[1] While some modifications using other transition metals, including copper(II), have been reported, copper(I) is generally the more effective catalyst for this transformation.

Q3: My crude this compound is difficult to purify. What are some effective purification methods?

A3: Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems often include aqueous ethanol or a mixture of an organic solvent like ethyl acetate and a non-polar solvent like hexanes. Another approach is to perform an acid-base extraction. Dissolving the crude product in a basic aqueous solution will form the water-soluble carboxylate salt, leaving non-acidic organic impurities behind. After separating the layers, the aqueous layer can be acidified to precipitate the pure product, which can then be collected by filtration.[4]

Q4: Are there any safety precautions I should be aware of when running a Sandmeyer reaction?

A4: Yes, there are several important safety considerations. Aryl diazonium salts can be explosive when isolated in a dry state, so they should always be kept in solution and at a low temperature.[2] The reaction also produces nitrogen gas, which should be safely vented in a well-ventilated fume hood. Additionally, concentrated acids and sodium nitrite are corrosive and toxic, respectively, and should be handled with appropriate personal protective equipment (PPE).[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis starting from 2-Amino-4-cyanobenzoic acid.

Materials:

  • 2-Amino-4-cyanobenzoic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-cyanobenzoic acid (1 equivalent) in a mixture of hydrobromic acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.

  • Displacement:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound via Oxidation

This protocol describes the synthesis starting from 2-Bromo-4-methylbenzonitrile.

Materials:

  • 2-Bromo-4-methylbenzonitrile

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ice

Procedure:

  • Oxidation:

    • In a round-bottom flask, dissolve 2-Bromo-4-methylbenzonitrile (1 equivalent) in a suitable solvent (e.g., aqueous pyridine or a phase-transfer catalyst system).

    • Add a solution of potassium permanganate (3-4 equivalents) in water portion-wise, controlling the temperature with an ice bath to maintain a gentle reflux.

    • After the addition, heat the mixture at reflux until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

    • Wash the filter cake with hot water.

    • To the combined filtrate, add sodium bisulfite to destroy any excess permanganate.

    • Cool the solution in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is ~1-2.

    • The product, this compound, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • The crude product can be further purified by recrystallization.

References

Identifying common impurities in 2-Bromo-4-cyanobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of 2-Bromo-4-cyanobenzoic acid.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly when employing the Sandmeyer reaction, a common synthetic route.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete diazotization of the starting material (2-amino-4-cyanobenzoic acid).- Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.[1] - Use a slight excess of sodium nitrite. - Test for the presence of excess nitrous acid with starch-iodide paper (should turn blue).
Premature decomposition of the diazonium salt.- Keep the reaction temperature strictly at 0-5 °C. - Use the diazonium salt solution immediately after its preparation.
Ineffective copper(I) catalyst in the Sandmeyer reaction.- Use freshly prepared copper(I) bromide or copper(I) cyanide. - Ensure the copper salt is fully dissolved in the appropriate solvent before adding the diazonium salt solution.
Presence of a Significant Amount of a Phenolic Impurity (2-Hydroxy-4-cyanobenzoic acid) The diazonium salt reacted with water instead of the bromide or cyanide source.- Minimize the amount of water present in the Sandmeyer reaction step. - Ensure the copper(I) salt solution is active and added promptly to the cold diazonium salt solution.[1]
Product is Contaminated with Starting Material (2-amino-4-cyanobenzoic acid) Incomplete reaction.- Increase the reaction time or temperature (with caution, as this may promote side reactions). - Ensure proper stoichiometry of reagents. - Purify the crude product via recrystallization or column chromatography.
Formation of Dark, Tarry Byproducts Decomposition of the diazonium salt and subsequent radical side reactions.- Maintain a low temperature (0-5 °C) during diazotization. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. - Control the pH of the reaction mixture.
Presence of an Unexpected Isomer Isomerization during the reaction or use of an impure starting material.- Verify the purity and identity of the starting 2-amino-4-cyanobenzoic acid by NMR or other analytical techniques. - Optimize reaction conditions to favor the desired isomer; however, in the case of a Sandmeyer reaction from a pure starting material, isomerization is less likely.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound via the Sandmeyer reaction?

A1: The most common impurities include:

  • Unreacted starting material: 2-amino-4-cyanobenzoic acid.

  • Phenolic byproduct: 2-Hydroxy-4-cyanobenzoic acid, formed from the reaction of the diazonium salt with water.

  • Biaryl byproducts: Formed from the radical mechanism of the Sandmeyer reaction.[1][2][3]

  • De-aminated product: 4-Cyanobenzoic acid, where the diazonium group is replaced by a hydrogen atom.

Q2: How can I monitor the progress of the diazotization reaction?

A2: The completion of the diazotization can be monitored by testing for the presence of nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; if excess nitrous acid is present, it will oxidize the iodide to iodine, which then reacts with the starch to produce a blue-black color. A persistent blue color indicates that the diazotization is complete.

Q3: What is the optimal temperature for the Sandmeyer reaction in this synthesis?

A3: The diazotization step should be carried out at a low temperature, typically between 0-5 °C, to prevent the unstable diazonium salt from decomposing.[1] The subsequent reaction with the copper(I) salt is often performed at a slightly elevated temperature, but this should be determined based on the specific substrate and reaction conditions.

Q4: Can I use copper(II) salts instead of copper(I) salts for the Sandmeyer reaction?

A4: While the traditional Sandmeyer reaction utilizes copper(I) salts as the catalyst, some variations of the reaction can be performed with other transition metal salts, including copper(II).[2] However, for the classic and most reliable Sandmeyer reaction, copper(I) is the active catalytic species.[3]

Q5: What are the best methods for purifying the final this compound product?

A5: Common purification techniques include:

  • Recrystallization: This is often effective for removing small amounts of impurities. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A suitable solvent system (eluent) would need to be determined, for example, through thin-layer chromatography (TLC) analysis.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (like sodium bicarbonate) and washed with an organic solvent to remove non-acidic impurities. The product can then be re-precipitated by acidifying the aqueous layer.

Experimental Protocols

Diazotization of 2-amino-4-cyanobenzoic acid:

  • Dissolve 2-amino-4-cyanobenzoic acid in a suitable acidic solution (e.g., a mixture of hydrobromic acid and water) in a flask.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. The resulting solution contains the aryl diazonium salt and should be used immediately.

Sandmeyer Reaction:

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. This should result in the vigorous evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a water bath at 50-60 °C) for a period to ensure the reaction goes to completion.

  • Cool the mixture and isolate the crude product by filtration.

  • Purify the crude product by recrystallization or other appropriate methods.

Visualizing the Synthetic Pathway and Potential Impurities

The following diagram illustrates the logical workflow of the Sandmeyer synthesis of this compound and highlights the formation of common impurities.

G cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reaction cluster_product Desired Product cluster_impurities Common Impurities 2-amino-4-cyanobenzoic_acid 2-amino-4-cyanobenzoic acid NaNO2_HBr NaNO2, HBr 0-5 °C Unreacted_SM Unreacted Starting Material 2-amino-4-cyanobenzoic_acid->Unreacted_SM Incomplete reaction Diazonium_salt 2-carboxy-5-cyanobenzenediazonium bromide NaNO2_HBr->Diazonium_salt Forms CuBr CuBr Phenol_byproduct 2-Hydroxy-4-cyanobenzoic acid Diazonium_salt->Phenol_byproduct Reaction with H2O Biaryl_byproduct Biaryl Byproducts Diazonium_salt->Biaryl_byproduct Radical side reaction 2-Bromo-4-cyanobenzoic_acid This compound CuBr->2-Bromo-4-cyanobenzoic_acid Produces

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions involving 2-Bromo-4-cyanobenzoic acid.

Troubleshooting Guide: Low Yields

Low yields in cross-coupling reactions with this compound can stem from a combination of steric hindrance from the ortho-bromo group and electronic effects from the electron-withdrawing nitrile and carboxylic acid functionalities. The following sections provide a systematic approach to troubleshooting these challenges.

Common Issues and Recommended Solutions

A primary challenge with this substrate is the potential for catalyst inhibition or deactivation. The pyridine-like nitrogen of the nitrile group and the carboxylate can coordinate to the palladium catalyst, hindering its catalytic activity. Furthermore, the electron-deficient nature of the aromatic ring can slow down the oxidative addition step, a critical part of the catalytic cycle.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst and Ligand System check_reagents->optimize_catalyst Reagents OK optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Evaluate Solvent Effects optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp side_reactions Identify and Minimize Side Reactions optimize_temp->side_reactions success Improved Yield side_reactions->success Issue Resolved failure Persistent Low Yield side_reactions->failure Issue Persists protect_cooh Consider Protecting Carboxylic Acid failure->protect_cooh protect_cooh->optimize_catalyst

Caption: A logical workflow for troubleshooting low yields in the cross-coupling of this compound.

Quantitative Data Summary for Suzuki-Miyaura Coupling Optimization

The following table provides a starting point for optimizing reaction conditions. Yields are illustrative and highly dependent on the specific coupling partner.

ParameterCondition A (Initial)Condition B (Optimized for Hindered Substrates)Condition C (Alternative for Base-Sensitive Substrates)Potential Outcome
Pd Catalyst (mol%) Pd(PPh₃)₄ (5%)Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)Pd(dppf)Cl₂ (3%)Lower catalyst loading can be effective with the right ligand.
Ligand (mol%) NoneSPhos, XPhos, or RuPhos (4-6%)dppf (4%)Bulky, electron-rich ligands are often crucial for hindered substrates.[1]
Base Na₂CO₃ (2 eq)K₃PO₄ (3 eq) or Cs₂CO₃ (3 eq)K₂CO₃ (3 eq) or KF (3 eq)Stronger, non-aqueous bases can be more effective.[1]
Solvent Toluene/H₂O (4:1)1,4-Dioxane or THFAnhydrous DMF or DMEAnhydrous polar aprotic solvents can improve solubility and yields.
Temperature (°C) 80100 - 11090Higher temperatures may be required to overcome activation energy.
Representative Yield < 20%50 - 80%40 - 70%Illustrative yields based on literature for similar challenging couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling yield with this compound consistently low?

A1: Several factors can contribute to low yields with this specific substrate:

  • Catalyst Inhibition: The nitrile (-CN) and carboxylic acid (-COOH) groups can coordinate to the palladium catalyst, reducing its activity. The carboxylate, formed under basic conditions, is a particularly strong binder.

  • Steric Hindrance: The bromo group at the ortho position to the carboxylic acid creates significant steric hindrance, which can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Poor Solubility: this compound and its salts may have poor solubility in common cross-coupling solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

  • Side Reactions: Protodeboronation of the boronic acid partner and homocoupling are common side reactions that consume starting materials.[1]

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2][3] To minimize this side reaction:

  • Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparge with an inert gas (argon or nitrogen) for an extended period before use.

  • Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process.

  • Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling. Screening different bulky, electron-rich phosphine ligands can help.

Q3: Would protecting the carboxylic acid group improve the yield?

A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy.[4] This prevents the formation of the carboxylate anion, which can coordinate to and deactivate the palladium catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the cross-coupling reaction.

Q4: What are the best practices for setting up a cross-coupling reaction with this substrate?

A4:

  • High Purity Reagents: Use high-purity, anhydrous solvents and reagents.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction.

  • Proper Mixing: Ensure efficient stirring to overcome any solubility issues.

  • Careful Monitoring: Track the reaction progress by TLC or LC-MS to determine the optimal reaction time and identify any side product formation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling of this compound (as the Methyl Ester)

This protocol is a starting point and may require optimization for your specific boronic acid.

1. Materials:

  • Methyl 2-bromo-4-cyanobenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

2. Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 2-bromo-4-cyanobenzoate, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If desired, hydrolyze the ester to the carboxylic acid using standard procedures.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(X)] pd0->oa_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)L₂(R')] oa_complex->transmetalation_complex Transmetalation product_complex [Ar-R'-Pd(II)L₂] transmetalation_complex->product_complex cis-trans Isomerization product_complex->pd0 Reductive Elimination product_out Ar-R' product_complex->product_out sub_in Ar-X sub_in->oa_complex boronic_in R'-B(OR)₂ boronic_in->transmetalation_complex base_in Base base_in->transmetalation_complex

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

How to improve the solubility of 2-Bromo-4-cyanobenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Bromo-4-cyanobenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic carboxylic acid. Its solubility is dictated by the interplay of its polar carboxylic acid and cyano groups, the relatively nonpolar brominated benzene ring, and its crystalline structure. Generally, it exhibits low solubility in non-polar organic solvents and water under neutral pH. It is expected to have higher solubility in polar aprotic solvents.

Q2: In which organic solvents is this compound likely to be most soluble?

A2: Based on the behavior of structurally similar compounds, this compound is most likely soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also expected to show some solubility in polar protic solvents like methanol and ethanol, especially with heating.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. In acidic to neutral conditions, it exists predominantly in its less soluble protonated form. By increasing the pH (making the solution basic), the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more water-soluble.

Q4: Can I increase the solubility of this compound by heating the reaction mixture?

A4: Yes, for most solvent systems, the solubility of this compound will increase with temperature. This is a common strategy used in reactions and for recrystallization. However, it is crucial to consider the thermal stability of the compound and other reactants in the mixture.

Q5: Are there any known incompatibilities for this compound that I should be aware of when choosing a solubilization method?

A5: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases, as these can potentially react with the functional groups on the molecule. When considering pH adjustment, use a base that is compatible with your overall reaction scheme.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in reactions.

Issue 1: The compound is not dissolving in the reaction solvent.
  • Initial Assessment:

    • Is the chosen solvent appropriate for a substituted benzoic acid? Non-polar solvents like hexanes or toluene are generally poor choices.

    • Is the reaction being run at room temperature? Solubility may be limited at lower temperatures.

  • Troubleshooting Steps:

    • Increase the Temperature: Gradually heat the reaction mixture while stirring. Many reactions involving substituted benzoic acids are performed at elevated temperatures to ensure solubility.

    • Use a Co-solvent: If the primary reaction solvent is not effective, the addition of a small amount of a polar aprotic co-solvent like DMF or DMSO can significantly enhance solubility. Start with a low percentage (e.g., 5-10% v/v) and increase if necessary.

    • Change the Solvent System: If the above steps are not successful or are incompatible with the reaction conditions, consider switching to a more suitable solvent system. Refer to the solvent solubility table below for guidance.

Issue 2: The compound precipitates out of solution during the reaction.
  • Initial Assessment:

    • Has the reaction temperature decreased?

    • Has a new substance been formed or added that alters the properties of the solvent mixture?

    • Is the initial concentration of this compound too high for the chosen solvent system?

  • Troubleshooting Steps:

    • Maintain Consistent Temperature: Ensure the reaction temperature is maintained at a level where the compound remains soluble.

    • Increase Solvent Volume: If the concentration is too high, adding more of the reaction solvent can help to keep the compound in solution.

    • Consider a Different Solvent: A solvent with a higher solubilizing power for the starting material and any intermediates may be necessary.

Issue 3: Difficulty in achieving a homogenous solution for a reaction in an aqueous medium.
  • Initial Assessment:

    • What is the pH of the aqueous solution?

  • Troubleshooting Steps:

    • pH Adjustment (Salt Formation): The most effective method for solubilizing carboxylic acids in water is to deprotonate them by adding a base.

      • Add a suitable base (e.g., sodium hydroxide, potassium carbonate) to the aqueous solution to raise the pH. The formation of the corresponding carboxylate salt will dramatically increase water solubility.

      • Caution: Ensure that the basic conditions are compatible with all other reagents in your reaction.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on the behavior of analogous compounds.

Solvent CategorySolvent ExampleExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF)SolubleOften used as a solvent for reactions involving substituted benzoic acids.
Dimethyl Sulfoxide (DMSO)SolubleA strong solvent, but can be difficult to remove and may interfere with some reactions.
Polar Protic MethanolSoluble with heating
EthanolModerately SolubleSolubility increases significantly with temperature.
Water (neutral pH)Sparingly Soluble
Water (basic pH)SolubleForms a soluble carboxylate salt.
Non-Polar TolueneInsoluble
HexanesInsoluble
Chlorinated Dichloromethane (DCM)Slightly Soluble

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment (Salt Formation)

This protocol describes the solubilization of this compound in an aqueous medium for subsequent reaction.

  • Materials:

    • This compound

    • Deionized water

    • A suitable base (e.g., 1 M Sodium Hydroxide solution)

    • pH meter or pH paper

    • Stir plate and stir bar

  • Procedure:

    • Suspend the desired amount of this compound in the required volume of deionized water in a reaction vessel.

    • While stirring, slowly add the base solution dropwise.

    • Monitor the pH of the solution. As the base is added, the solid will begin to dissolve as it converts to its salt form.

    • Continue adding the base until all the solid has dissolved and the desired pH for the reaction is achieved.

    • The resulting clear solution is now ready for the addition of other reagents.

Protocol 2: Solubilization using a Co-solvent System

This protocol is suitable for organic reactions where the primary solvent has insufficient solubilizing power.

  • Materials:

    • This compound

    • Primary reaction solvent (e.g., Tetrahydrofuran, Acetonitrile)

    • Co-solvent (e.g., Dimethylformamide)

    • Reaction vessel with stirring capabilities

  • Procedure:

    • Add the this compound and the majority of the primary reaction solvent to the reaction vessel.

    • Begin stirring the mixture.

    • Slowly add the co-solvent (e.g., DMF) in small increments (e.g., 1-2% of the total volume at a time).

    • Observe the dissolution of the solid. If necessary, gentle heating can be applied in conjunction with the addition of the co-solvent.

    • Continue adding the co-solvent until a homogenous solution is obtained.

    • Proceed with the addition of other reagents.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: this compound is insoluble in reaction solvent check_solvent Is the reaction in an aqueous or organic solvent? start->check_solvent aqueous_path Aqueous check_solvent->aqueous_path Aqueous organic_path Organic check_solvent->organic_path Organic ph_adjustment Use pH Adjustment: Add a base (e.g., NaOH, K2CO3) to form a soluble salt. aqueous_path->ph_adjustment check_compatibility_aq Are basic conditions compatible with the reaction? ph_adjustment->check_compatibility_aq compatible_yes_aq Proceed with reaction. check_compatibility_aq->compatible_yes_aq Yes compatible_no_aq Consider a different reaction strategy or a phase-transfer catalyst. check_compatibility_aq->compatible_no_aq No heat_mixture Increase Temperature: Gently heat the mixture with stirring. organic_path->heat_mixture is_soluble_heat Is the compound soluble? heat_mixture->is_soluble_heat soluble_yes_heat Proceed with reaction. is_soluble_heat->soluble_yes_heat Yes add_cosolvent Add a Co-solvent: Titrate in a polar aprotic solvent (e.g., DMF, DMSO). is_soluble_heat->add_cosolvent No is_soluble_cosolvent Is the compound soluble? add_cosolvent->is_soluble_cosolvent soluble_yes_cosolvent Proceed with reaction. is_soluble_cosolvent->soluble_yes_cosolvent Yes change_solvent Change Primary Solvent: Select a more potent solubilizing solvent for the reaction. is_soluble_cosolvent->change_solvent No

Preventing side reactions during the synthesis of 2-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-bromo-4-cyanobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their potential causes, and recommended solutions.

Symptom Potential Causes Suggested Solutions
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of byproducts reduces the yield of the desired product. Common side reactions include hydrolysis of the nitrile group and decarboxylation.[2][3][4] 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can negatively impact the yield.1. Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion before workup. 2. Control of Reaction Conditions:     - Temperature: Maintain the recommended temperature for the specific synthetic route. For reactions involving temperature-sensitive intermediates, ensure proper cooling.[5]     - pH Control: For syntheses involving hydrolysis steps, maintaining the pH within the optimal range (e.g., pH 8-12 for certain hydrolysis reactions) can improve selectivity.[6] 3. Purification: Employ appropriate purification techniques like recrystallization or column chromatography to isolate the desired product from byproducts. Recrystallization from water can be an effective and safe method for purifying benzoic acid derivatives.[7]
Presence of Impurities in the Final Product 1. Formation of Isomers: Depending on the synthetic route, isomeric byproducts may form. 2. Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions, leading to impurities.[2][3] 3. Debromination: Loss of the bromine atom can occur under certain reductive conditions.1. Careful Selection of Synthesis Route: Choose a synthetic pathway known to have high regioselectivity. 2. Mild Reaction Conditions: Use mild acidic or basic conditions where possible to prevent unwanted hydrolysis of the nitrile group.[2] 3. Purification:     - Recrystallization: This is often effective for removing minor impurities. The choice of solvent is crucial for successful purification.     - Chromatography: For complex mixtures of impurities, column chromatography may be necessary.
Difficulty in Isolating the Product 1. Product Solubility: The product may be too soluble in the workup or purification solvents. 2. Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers.1. Solvent Selection: Carefully select solvents for extraction and recrystallization based on the solubility of this compound. It has high solubility in hot water and poor solubility in cold water.[7] 2. Breaking Emulsions: Add brine (saturated NaCl solution) or change the pH of the aqueous layer to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes may start from bromobenzoic acids or other appropriately substituted benzene derivatives.[8] The choice of starting material often depends on the desired scale of the reaction and the availability of precursors.

Q2: What are the most common side reactions to be aware of?

A2: The primary side reactions of concern are the hydrolysis of the nitrile group to a carboxamide and then to a carboxylic acid, and the potential for decarboxylation of the benzoic acid, especially at elevated temperatures.[2][3][7]

Q3: How can I minimize the hydrolysis of the cyano group?

A3: Hydrolysis of the nitrile can be minimized by using mild reaction conditions and avoiding prolonged exposure to strong acids or bases.[2][3] If the synthesis involves a hydrolysis step, careful control of pH and temperature is crucial for selectivity.[6]

Q4: What is the best way to purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound.[7] The choice of solvent is critical; a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures will give the best results. Water is often a suitable and safe solvent for this purpose.[7] For more persistent impurities, column chromatography may be required.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. Consult the Material Safety Data Sheet (MSDS) for all reagents used for specific handling and disposal instructions.

Experimental Workflow and Reaction Pathways

The following diagrams illustrate a general experimental workflow for the synthesis and troubleshooting of this compound, as well as a simplified representation of the desired reaction and potential side reactions.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Loop A Starting Materials B Reaction Setup A->B C Reaction Monitoring (TLC/HPLC) B->C D Workup & Crude Product Isolation C->D H Low Yield or Impurities Detected C->H E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, etc.) E->F G Pure this compound F->G F->H I Analyze Side Products H->I J Optimize Reaction Conditions H->J K Refine Purification Protocol H->K I->J J->B K->E

Caption: General workflow for synthesis and troubleshooting.

ReactionPathways Start Substituted Benzene Precursor DesiredProduct This compound Start->DesiredProduct Desired Synthesis Route SideReaction1 Hydrolysis of Nitrile (2-Bromo-4-carbamoylbenzoic acid) DesiredProduct->SideReaction1 H2O / H+ or OH- SideReaction3 Decarboxylation (3-Bromo-4-cyanobenzene) DesiredProduct->SideReaction3 Heat SideReaction2 Further Hydrolysis (4-Carboxy-3-bromobenzoic acid) SideReaction1->SideReaction2 H2O / H+ or OH-

Caption: Desired reaction and potential side reactions.

References

Technical Support Center: Purification of 2-Bromo-4-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-4-cyanobenzoic acid and its derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your purification processes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound derivatives.

Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?

A1: Discoloration and a depressed melting point suggest the presence of impurities. Common impurities in the synthesis of this compound can include:

  • Starting Materials: Unreacted starting materials such as 2-bromo-4-cyanotoluene or precursors used in its synthesis.

  • Positional Isomers: Isomers such as 4-bromo-2-cyanobenzoic acid or other brominated/cyanated benzoic acid derivatives may form depending on the synthetic route.[1]

  • Hydrolysis Products: The nitrile group (-CN) can undergo partial or complete hydrolysis to an amide (-CONH2) or a carboxylic acid group (-COOH), respectively, especially under acidic or basic conditions.[2] This would lead to the formation of 2-bromo-4-carbamoylbenzoic acid or 2-bromoterephthalic acid.

  • Decarboxylation Products: At elevated temperatures, decarboxylation of the benzoic acid can occur, leading to the formation of 3-bromobenzonitrile.[3]

Q2: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What should I consider?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which possesses both polar (carboxylic acid, nitrile) and non-polar (brominated benzene ring) characteristics, a single solvent may not be ideal. Consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. Good starting points include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile).[4][5]

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. Common mixtures include ethanol/water, acetone/water, or ethyl acetate/hexane.[4]

  • Solubility of Analogs: 4-Cyanobenzoic acid is reported to be soluble in polar protic solvents like water and alcohols.[5] This suggests that this compound will have similar, though not identical, solubility behavior.

Q3: During column chromatography, my this compound streaks and I get poor separation. How can I improve this?

A3: Streaking (tailing) of acidic compounds like this compound on silica gel is a common issue due to strong interactions with the stationary phase. To mitigate this:

  • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to the eluent to reduce tailing. Acetic acid (0.1-1%) or formic acid are commonly used.[6] This suppresses the ionization of the carboxylic acid and reduces its interaction with the silica surface.

  • Solvent System Selection: Use a solvent system that provides an optimal retention factor (Rf) of 0.2-0.4 on a TLC plate for your target compound.[7] A common starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.

  • Proper Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample onto a small amount of silica gel can also improve resolution.

Q4: My HPLC analysis of purified this compound shows a broad or tailing peak. What could be the cause?

A4: Peak tailing in reversed-phase HPLC for acidic compounds is often due to interactions with residual silanol groups on the stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form. The pKa of 2-bromobenzoic acid is approximately 2.85, and the electron-withdrawing cyano group would likely lower this further. Therefore, a mobile phase pH of around 2.5 is a good starting point.

  • Buffer Concentration: Use an adequate buffer concentration (e.g., 10-50 mM) to maintain a stable pH throughout the analysis.

  • Column Choice: Consider using a column with end-capping or a polar-embedded stationary phase, which are designed to minimize interactions with basic and acidic analytes.

Q5: I am concerned about the stability of this compound during purification. Are there any conditions I should avoid?

A5: Yes, certain conditions can lead to the degradation of your compound:

  • High Temperatures: Prolonged heating, especially in the presence of residual catalysts or impurities, can promote decarboxylation.[3]

  • Strongly Acidic or Basic Conditions: Harsh acidic or basic conditions, particularly at elevated temperatures, can lead to the hydrolysis of the nitrile group.[2]

  • Exposure to UV Light: While not as common for this class of compounds, prolonged exposure to high-intensity UV light could potentially lead to degradation.

Quantitative Data

The following table summarizes qualitative solubility information for this compound derivatives in common laboratory solvents to aid in the selection of appropriate purification methods.

SolventPolarity IndexExpected Solubility of this compoundNotes
Water10.2Sparingly soluble at room temperature, more soluble when hot.Good for recrystallization, especially in a mixed solvent system. Solubility is pH-dependent.[5]
Methanol5.1SolubleA good solvent for dissolving the compound for chromatography. Can be used in recrystallization with a co-solvent.
Ethanol4.3SolubleSimilar to methanol, a good choice for dissolving and as a component in recrystallization solvent mixtures.[4]
Acetone5.1SolubleA versatile solvent for dissolving and for use in mixed-solvent recrystallizations.
Ethyl Acetate4.4Moderately SolubleA common component in solvent systems for column chromatography.
Dichloromethane3.1Sparingly SolubleCan be used for extractions and as a less polar component in chromatography.
Toluene2.4Poorly SolubleCan be used as a non-polar co-solvent in recrystallization to induce precipitation.
Hexane/Heptane0.1InsolublePrimarily used as the non-polar component in column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the purification of solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent or solvent mixture (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol) while stirring and heating until the solid dissolves completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly turbid. If a single solvent is used, skip this step.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography of this compound

This protocol outlines a general procedure for purification by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should provide an Rf value of 0.2-0.4 for the desired compound and good separation from impurities.[7]

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The flow rate should be adjusted to allow for proper equilibration.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: HPLC Analysis of this compound

This protocol provides a starting point for the purity analysis of this compound by reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 0.1 mg/mL.

Visualizations

Experimental and Logical Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude this compound (Contains impurities) Recrystallization Recrystallization CrudeProduct->Recrystallization Solid Crude ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Complex Mixture TLC TLC Recrystallization->TLC Monitor Purity PureProduct Pure this compound Recrystallization->PureProduct PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC For high purity ColumnChromatography->TLC Monitor Fractions ColumnChromatography->PureProduct PrepHPLC->PureProduct HPLC Analytical HPLC NMR NMR Spectroscopy MS Mass Spectrometry PureProduct->HPLC Final Purity Check PureProduct->NMR Structure Confirmation PureProduct->MS Mass Confirmation TroubleshootingRecrystallization cluster_problems Common Issues Start Recrystallization Attempt Problem Problem Encountered Start->Problem NoDissolution Compound does not dissolve Problem->NoDissolution Insolubility OilingOut Oily layer forms instead of crystals Problem->OilingOut Phase Separation LowYield Low recovery of pure product Problem->LowYield Poor Recovery ColoredCrystals Crystals are colored Problem->ColoredCrystals Impurity Co-crystallization Solution Solution Solution1 Increase solvent volume Change to a more polar solvent Use a mixed solvent system NoDissolution->Solution1 Solution Solution2 Use more solvent Cool solution more slowly Change solvent system OilingOut->Solution2 Solution Solution3 Ensure complete cooling Minimize transfers Avoid using too much solvent LowYield->Solution3 Solution Solution4 Add activated charcoal before hot filtration Perform a second recrystallization ColoredCrystals->Solution4 Solution SignalingPathways cluster_synthesis Synthesis cluster_impurities Potential Impurities StartingMaterial Starting Material (e.g., 2-bromo-4-methylbenzonitrile) Reaction Reaction Conditions (e.g., Oxidation) StartingMaterial->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct UnreactedSM Unreacted Starting Material Isomers Positional Isomers Hydrolysis Nitrile Hydrolysis Products Decarboxylation Decarboxylation Product CrudeProduct->UnreactedSM Incomplete Reaction CrudeProduct->Isomers Side Reaction CrudeProduct->Hydrolysis Degradation CrudeProduct->Decarboxylation Degradation

References

Avoiding decarboxylation of 2-Bromo-4-cyanobenzoic acid at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-cyanobenzoic acid, focusing on the prevention of decarboxylation at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decarboxylate?

Q2: What are the common signs of decarboxylation during my experiment?

A2: The most common indicators of decarboxylation of this compound are:

  • Formation of 3-Bromobenzonitrile: The primary byproduct of decarboxylation is 3-bromobenzonitrile. This can be detected by analytical techniques such as GC-MS, LC-MS, or NMR spectroscopy.

  • Gas Evolution: The loss of carbon dioxide (CO₂) may be observed as gas bubbles in the reaction mixture, although this can be difficult to see.

  • Inconsistent Yields: If you are performing a reaction where the carboxylic acid moiety is essential for the final product, unexpectedly low yields can be a sign of decarboxylation of the starting material.

  • Presence of Unexpected Byproducts: In addition to 3-bromobenzonitrile, further side reactions of this decarboxylated intermediate might lead to other impurities.

Q3: How can I prevent decarboxylation of this compound in my high-temperature reaction?

A3: The most effective strategy to prevent decarboxylation is to protect the carboxylic acid group by converting it into an ester. This masks the reactive carboxylic acid functionality, rendering it stable at higher temperatures. After the high-temperature step, the protecting group can be selectively removed to regenerate the carboxylic acid.

Troubleshooting Guides

Issue 1: Significant formation of 3-Bromobenzonitrile byproduct.

This is a clear indication that decarboxylation is occurring. The following troubleshooting workflow can help you address this issue.

A Problem: 3-Bromobenzonitrile Detected B Strategy 1: Protect the Carboxylic Acid A->B Primary Solution C Strategy 2: Lower Reaction Temperature A->C Alternative D Esterify with a suitable alcohol (e.g., Methanol, Benzyl alcohol) B->D G Explore alternative catalysts that operate at lower temperatures C->G H Investigate microwave-assisted synthesis for shorter reaction times C->H E Perform high-temperature reaction on the ester D->E F Deprotect the ester to regenerate the carboxylic acid E->F I Successful Reaction F->I G->I H->I

Caption: Troubleshooting workflow for preventing decarboxylation.

Issue 2: Choosing the right protecting group for the carboxylic acid.

The choice of ester protecting group depends on the stability required for your reaction and the conditions you can tolerate for its removal.

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsConsiderations
Methyl Ester CH₃OH, Acid catalyst (e.g., H₂SO₄), heatStable to mildly acidic and basic conditions.Saponification (e.g., NaOH, H₂O/THF), then acidification.Deprotection can be harsh for sensitive substrates.
Ethyl Ester C₂H₅OH, Acid catalyst, heatSimilar to methyl ester.Saponification, then acidification.Slightly more sterically hindered than methyl ester.
Benzyl Ester Benzyl alcohol, Acid catalyst, heatStable to a wide range of conditions.Hydrogenolysis (H₂, Pd/C), or with nickel boride.Hydrogenolysis is mild but not compatible with reducible functional groups.
tert-Butyl Ester Isobutylene, Acid catalystStable to basic and nucleophilic conditions.Strong acid (e.g., TFA, HCl).Deprotection is under acidic conditions.
Silyl Ester (e.g., TBDMS) Silyl chloride, Base (e.g., imidazole)Labile, sensitive to acid and base.Fluoride source (e.g., TBAF), mild acid or base.Generally not suitable for high-temperature reactions.

Experimental Protocols

Protocol 1: Protection of this compound as a Benzyl Ester

This protocol describes a general procedure for the protection of the carboxylic acid group as a benzyl ester, which is generally stable to high temperatures.

Materials:

  • This compound

  • Benzyl alcohol (excess, can be used as solvent)

  • Sulfuric acid (catalytic amount)

  • Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound, a 5-10 fold excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess benzyl alcohol and toluene.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl 2-bromo-4-cyanobenzoate.

Protocol 2: Deprotection of Benzyl 2-bromo-4-cyanobenzoate using Nickel Boride

This method provides a mild and chemoselective way to remove the benzyl protecting group.

Materials:

  • Benzyl 2-bromo-4-cyanobenzoate

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (for workup)

  • Organic solvents for extraction

Procedure:

  • Dissolve Benzyl 2-bromo-4-cyanobenzoate in methanol in a round-bottom flask.

  • Add Nickel(II) chloride hexahydrate to the solution and stir until it dissolves.

  • Cool the mixture in an ice bath and slowly add sodium borohydride in portions. A black precipitate of nickel boride will form.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction by adding dilute hydrochloric acid.

  • Filter the mixture through a pad of celite to remove the nickel boride.

  • Concentrate the filtrate to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Visualization of Key Concepts

cluster_problem Problem cluster_solution Solution Pathway A High-Temperature Reaction with This compound B Decarboxylation Occurs A->B Leads to C Protect Carboxylic Acid as Ester D Perform High-Temperature Reaction C->D E Deprotect Ester D->E F Desired Product with Carboxylic Acid Intact E->F

Caption: Logical relationship for avoiding decarboxylation.

References

Conditions to prevent hydrolysis of the nitrile group in 2-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the experimental conditions required to prevent the hydrolysis of the nitrile group in 2-Bromo-4-cyanobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Under what general conditions is the nitrile group of this compound susceptible to hydrolysis?

A1: The nitrile group is generally robust but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under both acidic and basic conditions, particularly when heated.[1][2][3] Vigorous conditions, such as refluxing with strong acids (e.g., concentrated HCl or H₂SO₄) or strong bases (e.g., NaOH, KOH), will favor the complete hydrolysis to the corresponding dicarboxylic acid.[1][4]

Q2: I want to perform a reaction on the carboxylic acid group of this compound. What conditions should I use to keep the nitrile group intact?

A2: To preserve the nitrile group, it is crucial to use mild reaction conditions and avoid high temperatures and extreme pH for prolonged periods. For reactions such as esterification or amide bond formation, specific reagents and conditions are recommended.

Q3: Can I perform an esterification of the carboxylic acid without hydrolyzing the nitrile?

A3: Yes, esterification can be performed selectively. Standard conditions like reacting the carboxylic acid with an alcohol in the presence of a catalyst such as sulfuric acid can be employed, provided the reaction temperature and duration are carefully controlled. It has been shown that cyanobenzamide can be transformed into a cyanobenzoate ester under acidic conditions without damaging the cyano group.

Q4: What about amide coupling reactions? Are they safe for the nitrile group?

A4: Amide coupling reactions are generally safe for the nitrile group when carried out under standard conditions. The use of coupling reagents like Dicyclohexylcarbodiimide (DCC) or fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) to activate the carboxylic acid for reaction with an amine is a common and effective strategy that does not typically affect the nitrile functionality.[5]

Q5: Are there any specific reagents known to selectively hydrate the nitrile to an amide without proceeding to the carboxylic acid?

A5: Yes, for the selective conversion of a nitrile to an amide, milder and more specific reagents are available. One common method is the use of alkaline hydrogen peroxide.[6] Another approach involves the use of a TFA-H₂SO₄ mixture for an indirect acid-catalyzed hydration.[7] Transition metal catalysts have also been developed for the selective hydration of nitriles to amides under neutral conditions.[8]

Troubleshooting Guide: Preventing Nitrile Hydrolysis

This guide provides troubleshooting for common issues encountered during reactions with this compound where nitrile hydrolysis is undesirable.

Symptom Possible Cause Recommended Action
LC-MS or NMR analysis shows the presence of 2-Bromo-4-carboxybenzamide or 2-Bromoterephthalic acid. The reaction conditions were too harsh (high temperature, strong acid/base, prolonged reaction time).- Reduce the reaction temperature. Nitrile hydrolysis is significantly slower at lower temperatures. - Use a milder acid or base, or a non-aqueous base if applicable. - Reduce the reaction time and monitor the reaction progress closely using techniques like TLC or LC-MS.
During a saponification of an ester derivative, the nitrile group is also hydrolyzed. The basic conditions required for ester hydrolysis are also conducive to nitrile hydrolysis.- Use the minimum number of equivalents of base required for the saponification. - Perform the reaction at the lowest possible temperature that allows for ester cleavage. - Consider alternative deprotection strategies if other protecting groups are present.
Attempting to protect the carboxylic acid leads to nitrile hydrolysis. The protection chemistry involves harsh acidic or basic conditions.- Choose a protecting group that can be introduced and removed under mild, preferably neutral, conditions. - For example, formation of a benzyl ester followed by hydrogenolysis for deprotection is a mild alternative.

Summary of Conditions Affecting Nitrile Group Stability

The following table summarizes the general effect of various reaction conditions on the stability of the nitrile group in aromatic compounds like this compound.

Condition Effect on Nitrile Group Recommendation for Preservation
Strong Acid (e.g., conc. H₂SO₄, HCl) + Heat High risk of hydrolysis to carboxylic acid.[1][4]Avoid prolonged heating with strong acids. If an acidic catalyst is necessary, use the mildest possible acid and the lowest effective temperature.
Strong Base (e.g., NaOH, KOH) + Heat High risk of hydrolysis to carboxylate salt.[1][4]Avoid refluxing with strong aqueous bases. For base-catalyzed reactions, use stoichiometric amounts of a weaker base at low to moderate temperatures.
Mild Acidic Conditions (e.g., catalytic H₂SO₄, room temp) Low risk of hydrolysis.Generally safe for reactions like esterification, but monitor reaction time.
Mild Basic Conditions (e.g., K₂CO₃, Et₃N, room temp) Low risk of hydrolysis.Suitable for use in amide couplings and other base-mediated reactions.
Amide Coupling Reagents (e.g., DCC, EDC, HBTU) No significant effect.[5]These are the recommended reagents for forming amides from the carboxylic acid moiety.
Alkaline Hydrogen Peroxide Selective hydration to the amide.[6]Use this reagent if the desired product is the corresponding carboxamide.

Experimental Workflow and Logic Diagram

The following diagram illustrates a decision-making workflow for selecting appropriate reaction conditions to avoid unwanted hydrolysis of the nitrile group in this compound.

Hydrolysis_Prevention_Workflow start Starting Material: This compound reaction_type What is the desired reaction? start->reaction_type esterification Esterification reaction_type->esterification Esterification amide_coupling Amide Coupling reaction_type->amide_coupling Amide Coupling other_reaction Other Reaction on COOH reaction_type->other_reaction Other ester_conditions Use mild acidic conditions (e.g., cat. H₂SO₄ in alcohol) or other non-hydrolytic methods. esterification->ester_conditions amide_conditions Use standard coupling reagents (e.g., DCC, EDC, HBTU) with an amine. amide_coupling->amide_conditions other_conditions Evaluate reaction conditions: - Avoid high temperatures - Avoid strong aqueous acids/bases - Keep reaction times minimal other_reaction->other_conditions monitor Monitor reaction closely (TLC, LC-MS) ester_conditions->monitor amide_conditions->monitor other_conditions->monitor product Desired product with intact nitrile group monitor->product Nitrile intact hydrolysis Undesired Hydrolysis monitor->hydrolysis Hydrolysis detected troubleshoot Troubleshoot: - Lower temperature - Use milder reagents - Reduce reaction time hydrolysis->troubleshoot troubleshoot->monitor

Caption: A workflow for selecting reaction conditions to prevent nitrile hydrolysis.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Bromo-4-cyanobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions involving this compound?

A1: While this compound is stable under normal conditions, reactions involving this compound can present thermal hazards. The primary concern is the potential for exothermic reactions, where heat is generated. If not properly controlled, this can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway. Reactions involving functional groups like nitriles and carboxylic acids can sometimes be energetic. It is crucial to have a thorough understanding of the reaction's energetics before scaling up.[1][2]

Q2: How can I assess the exothermic potential of my reaction with this compound?

A2: A preliminary hazard assessment is crucial.[2] This can be done through:

  • Literature Review: Search for similar reactions to understand potential exotherms.

  • Thermal Screening: Techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can help determine the thermal stability of the reactants, products, and intermediates.[3]

  • Reaction Calorimetry: For more detailed analysis, reaction calorimetry (RC1) can measure the heat flow of the reaction in real-time, providing critical data for safe scale-up.

Q3: What are the key parameters to monitor during a potentially exothermic reaction?

A3: Continuous monitoring is essential for safety.[4] Key parameters include:

  • Internal Reaction Temperature: This is the most critical parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Reagent Addition Rate: For semi-batch processes, the rate of reagent addition directly controls the rate of heat generation.[2][5]

  • Cooling System Temperature: Monitor the inlet and outlet temperatures of your cooling system to ensure it is functioning effectively.

  • Stirring Rate: Adequate stirring is vital for uniform heat distribution.

Q4: What immediate actions should I take if I observe a rapid, unexpected temperature rise?

A4: In case of a suspected thermal runaway, immediate action is required:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.[6]

  • Enhance Cooling: Increase the cooling to its maximum capacity. This may involve lowering the setpoint of the circulator or adding a dry ice/acetone bath.

  • Emergency Quenching: If cooling is insufficient, have a pre-planned quenching protocol ready. This could involve adding a cold, inert solvent or a chemical quencher.

  • Alert Personnel: Inform colleagues and the lab supervisor immediately.

  • Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter.

Problem Possible Cause Troubleshooting Steps
Reaction temperature overshoots the target setpoint during reagent addition. 1. Reagent addition is too fast.2. Cooling capacity is insufficient.3. Inadequate stirring leading to localized hot spots.1. Reduce the reagent addition rate.2. Ensure the cooling bath is at the correct temperature and making good contact with the flask. Consider a larger or colder cooling bath.3. Increase the stirring speed to improve heat transfer.
A sudden, sharp increase in temperature is observed after an initial induction period. Some reactions have an induction period, after which the reaction rate and heat generation can increase dramatically.1. Be prepared for this possibility by starting with a slow addition rate.2. Ensure the cooling system is running at the target temperature before starting the addition.3. Do not increase the addition rate if the reaction does not appear to have started.
The reaction exotherm is difficult to control, even with slow addition and maximum cooling. 1. The reaction is too concentrated.2. The chosen solvent has poor heat transfer properties.1. Consider diluting the reaction mixture with more solvent.2. Select a solvent with a higher heat capacity or boiling point to help absorb the generated heat.
Scaling up a reaction from 1g to 10g results in a much more significant exotherm than anticipated. The surface-area-to-volume ratio decreases upon scale-up, reducing the efficiency of heat removal.[7][8]1. Never scale up a reaction by more than a factor of three without re-evaluating the safety parameters.[4]2. Perform a safety assessment at the larger scale, potentially including reaction calorimetry.3. Adjust the addition rate and cooling parameters to account for the reduced heat transfer.

Experimental Protocols

Protocol 1: Small-Scale Exotherm Test (1-5g Scale)

This protocol outlines a general procedure for assessing the exothermic nature of a reaction involving this compound on a small scale before proceeding to a larger scale.

Objective: To determine the approximate temperature profile of a reaction under controlled conditions.

Materials:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital thermometer or thermocouple

  • Addition funnel

  • Cooling bath (e.g., ice-water bath)

  • This compound

  • Other reactants and solvent

Procedure:

  • Set up the glassware in a fume hood.

  • Charge the flask with this compound and the chosen solvent.

  • Begin stirring and cool the mixture to the desired initial temperature using the cooling bath.

  • Place the thermometer/thermocouple in the reaction mixture, ensuring it does not touch the flask walls.

  • Load the other reactant into the addition funnel.

  • Begin adding the reactant dropwise, monitoring the internal temperature closely.

  • Record the temperature at regular intervals (e.g., every minute) and after each portion of the reagent is added.

  • If the temperature rises more than 5-10 °C above the bath temperature, pause the addition until it subsides.

  • After the addition is complete, continue to monitor the temperature until it stabilizes.

Protocol 2: Controlled Reagent Addition for a Potentially Exothermic Reaction

Objective: To safely perform a reaction with a known or suspected exotherm by controlling the rate of reagent addition.

Materials:

  • Jacketed lab reactor or a three-neck flask with overhead stirring

  • Syringe pump or calibrated addition funnel

  • Chiller/circulator for temperature control

  • Digital thermometer or thermocouple

  • Inert atmosphere setup (e.g., nitrogen or argon) if required

Procedure:

  • Set up the reactor and connect it to the chiller. Set the chiller to the desired reaction temperature.

  • Charge the reactor with this compound and the solvent.

  • Start the stirring and allow the contents to reach the target temperature.

  • Load the second reagent into the syringe pump or addition funnel.

  • Begin the addition at a pre-determined slow rate.

  • Continuously monitor the internal reaction temperature.

  • Maintain the temperature within a narrow range (e.g., ±2 °C) of the setpoint by adjusting the addition rate.

  • If the temperature begins to rise uncontrollably, immediately stop the addition and implement cooling measures.

  • Once the addition is complete, monitor the reaction until the temperature remains stable without external cooling.

Data Presentation

Table 1: Example Temperature Monitoring Data for a Small-Scale Test
Time (min)Volume of Reagent Added (mL)Internal Temperature (°C)Bath Temperature (°C)Observations
000.50.0Reaction mixture is a clear solution.
10.21.00.0
20.41.80.0
30.63.50.0Slight color change to pale yellow.
40.85.20.0
51.07.80.0Addition paused.
61.06.50.0Temperature decreasing.
71.28.50.0Addition resumed at a slower rate.
............
Table 2: Recommended Cooling Bath Media
Temperature Range (°C)Cooling Medium
10 to 25Cold Water
0 to 10Ice/Water
-10 to -40Dry Ice/Isopropanol
-40 to -78Dry Ice/Acetone

Mandatory Visualizations

Exothermic_Reaction_Workflow cluster_0 Phase 1: Pre-Reaction Assessment cluster_1 Phase 2: Experimental Setup cluster_2 Phase 3: Reaction Execution cluster_3 Phase 4: Troubleshooting A Literature Search & Hazard Assessment B Thermal Screening (DSC/TGA) A->B C Reaction Calorimetry (Optional) B->C D Select Appropriate Reactor & Cooling System C->D E Ensure Adequate Stirring D->E F Prepare Emergency Quench Plan E->F G Controlled Reagent Addition F->G H Continuous Temperature Monitoring G->H I Temperature Excursion? H->I J Stop Addition & Maximize Cooling I->J Yes L Reaction Complete I->L No K Initiate Quench Protocol J->K

Caption: Workflow for Managing Potentially Exothermic Reactions.

Decision_Tree A Observe Rapid Temperature Rise B Is Reagent Addition Ongoing? A->B C Stop Addition Immediately B->C Yes D Increase Cooling Capacity B->D No C->D E Is Temperature Still Rising? D->E F Prepare to Quench E->F Yes G Temperature Stabilized E->G No H Execute Quench Protocol F->H

References

Catalyst selection and optimization for reactions with 2-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with 2-Bromo-4-cyanobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help in the selection and optimization of catalysts for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst for reactions with this compound?

A1: When selecting a catalyst, you must consider the three functional groups on the substrate: the aryl bromide, the cyano group, and the carboxylic acid.

  • Aryl Bromide: The carbon-bromine bond is the target for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The electron-withdrawing nature of the cyano and carboxylic acid groups generally facilitates the initial oxidative addition step, making the aryl bromide more reactive than electron-rich counterparts.[1][2]

  • Carboxylic Acid: This group will be deprotonated under the basic conditions typical of most cross-coupling reactions. You must use at least one extra equivalent of base to account for this.[3] The resulting carboxylate salt may have poor solubility in common organic solvents, potentially requiring the use of co-solvents or a different solvent system to achieve a homogeneous reaction mixture.[3]

  • Cyano Group (Nitrile): The cyano group is generally stable under typical palladium-catalyzed cross-coupling conditions. However, it can be reduced to a primary amine under certain catalytic hydrogenation conditions, which could be an intended subsequent step or an unwanted side reaction.[4][5]

Q2: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the first things to check?

A2: A low or non-existent yield in a Suzuki coupling can stem from several factors. A systematic troubleshooting approach is recommended:

  • Catalyst Activity: Ensure your palladium precursor and ligand are fresh and have been stored correctly under an inert atmosphere to prevent deactivation.[6] Consider using a more robust pre-catalyst that readily forms the active Pd(0) species.[7]

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[2][7] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[7]

  • Base Strength and Purity: The base is critical for the transmetalation step. Ensure you are using a sufficient amount (at least 2-3 equivalents, accounting for the acidic proton) and that it is dry and finely powdered. For electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[6]

  • Ligand Choice: If oxidative addition is sluggish, switching to a more electron-rich and sterically bulky phosphine ligand, such as SPhos or XPhos, can accelerate the reaction.[6]

Q3: I am observing a significant amount of the hydrodehalogenated byproduct (4-cyanobenzoic acid). How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-deficient aryl halides.[8] It is often caused by the formation of a palladium-hydride (Pd-H) species. To minimize this:

  • Optimize the Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a better choice.[8]

  • Choose the Right Solvent: Aprotic solvents such as dioxane, THF, or toluene are less likely to act as a hydride source compared to alcohols.[8]

  • Select an Appropriate Ligand: Using bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can often suppress the dehalogenation pathway.[8]

  • Control Water Content: While a small amount of water is often necessary for Suzuki couplings, excessive amounts can be a proton source leading to dehalogenation.[8]

Q4: Does the carboxylic acid group need to be protected before running a cross-coupling reaction?

A4: Generally, protection is not necessary, but it can be a useful strategy if problems arise. The carboxylic acid will not directly interfere with the catalytic cycle of Suzuki, Heck, or Buchwald-Hartwig reactions, provided that at least one additional equivalent of base is used.[3] However, if you encounter significant solubility issues with the resulting carboxylate salt, or if the desired reaction conditions are incompatible with a free carboxylic acid, protection as an ester (e.g., methyl or ethyl ester) is a viable solution.[3] The ester can then be hydrolyzed post-coupling.

Q5: Which catalyst system is recommended for a Buchwald-Hartwig amination with this substrate?

A5: For the C-N coupling of this compound, a robust catalyst system capable of coupling an electron-deficient aryl bromide is required. Effective systems typically consist of a palladium precursor and a bulky, electron-rich phosphine ligand.

  • Catalyst/Ligand: Common choices include a combination of Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, Xantphos, or RuPhos.[6][9] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.[6][11] The choice of base must be compatible with the amine coupling partner.

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are standard.[6]

Q6: Can the cyano group be hydrogenated, and if so, under what conditions should this be considered?

A6: Yes, the cyano group can be catalytically hydrogenated to a primary amine (-CH₂NH₂). This is typically performed as a separate synthetic step after the cross-coupling reaction is complete. Common conditions involve using molecular hydrogen (H₂) with catalysts like Raney Nickel or Palladium on carbon (Pd/C), often under pressure.[4] Homogeneous catalysts can also be employed.[4] It is important to note that conditions for catalytic hydrogenation can also lead to the reduction of the aryl bromide (hydrodehalogenation), so this transformation should be planned strategically within the synthetic sequence.

Data Presentation: Catalyst System Comparison

The following tables summarize starting conditions for various palladium-catalyzed cross-coupling reactions involving this compound or analogous electron-deficient aryl bromides. Optimization is often required for specific substrates.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst Precursor Ligand Base Solvent System Temp. (°C) Typical Yield (%) Reference
Pd(PPh₃)₄ - K₃PO₄ Dioxane/H₂O 90-100 ~85-95 [12][13]
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 >95 [6][14]
PdCl₂(dppf) dppf Cs₂CO₃ THF/H₂O 80 ~95 [14]

| PEPPSI™-IPr | - | K₂CO₃ | DMF/H₂O | 80 | Good to Excellent |[12] |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Catalyst Precursor Ligand Base Solvent Temp. (°C) Typical Yield (%) Reference
Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 100 High [6]
Pd(OAc)₂ RuPhos NaOtBu Toluene 100 High [6]

| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | Good to Excellent |[9] |

Table 3: Catalyst Systems for Heck Reaction

Catalyst Precursor Ligand Base Solvent Temp. (°C) Typical Yield (%) Reference
Pd(OAc)₂ - K₃PO₄ NMP 100 Good [6][15]
Pd/C - K₃PO₄ H₂O / SDS 100 High [15]

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Good to Excellent |[16] |

Experimental Protocols

The following are generalized starting protocols. They must be optimized for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe to achieve a substrate concentration of 0.1-0.2 M.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The aqueous layer should be acidified to protonate the carboxylic acid before extraction. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv.) to an oven-dried reaction vessel.[6]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate can then be washed, dried, and concentrated. Acidification of the aqueous phase will be necessary to extract the product.

  • Purification: Purify the crude product via flash column chromatography.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Cross-Coupling start Low or No Product Observed check_reagents 1. Verify Reagent Quality - Fresh Catalyst & Ligand? - Dry, Pure Base? - High-Quality Boronic Acid? start->check_reagents Potential Reagent Issue check_conditions 2. Confirm Reaction Conditions - Fully Inert Atmosphere? - Solvents Properly Degassed? - Correct Temperature? start->check_conditions Potential Setup Issue optimize_system 3. System Optimization - Screen Different Ligands - Screen Different Bases - Screen Solvents/Co-solvents check_reagents->optimize_system If Reagents are OK check_conditions->optimize_system If Conditions are OK ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) optimize_system->ligand Slow Oxidative Addition or Dehalogenation base Use Stronger Base (e.g., K3PO4, Cs2CO3) optimize_system->base Slow Transmetalation solvent Address Solubility (e.g., use Dioxane, DMF) optimize_system->solvent Poor Solubility success Reaction Successful ligand->success base->success solvent->success Catalyst_Screening_Workflow Catalyst System Screening Workflow start Define Reaction (e.g., Suzuki Coupling) literature Literature Search for Analogous Substrates start->literature select_catalysts Select 2-3 Initial Catalyst Systems (Pd Precursor + Ligand) literature->select_catalysts select_conditions Select Initial Conditions (Base, Solvent, Temp.) select_catalysts->select_conditions run_reactions Run Small-Scale Screening Reactions select_conditions->run_reactions analyze Analyze Results (LC-MS, NMR for Yield/Byproducts) run_reactions->analyze decision Identify Promising Conditions? analyze->decision decision->select_catalysts No, Re-screen optimize Optimize Lead Conditions (Temp, Concentration, Loading) decision->optimize Yes scale_up Scale-Up Reaction optimize->scale_up Reaction_Pathways Potential Reactions of this compound start This compound suzuki Suzuki Coupling Product (Biaryl) start->suzuki Pd Cat, R-B(OH)2, Base heck Heck Coupling Product (Stilbene derivative) start->heck Pd Cat, Alkene, Base buchwald Buchwald-Hartwig Product (Aryl Amine) start->buchwald Pd Cat, R2NH, Base hydrogenation Hydrogenation Product (Aminomethyl derivative) start->hydrogenation H2, Catalyst (e.g., Pd/C) side_reaction Side Product (4-Cyanobenzoic Acid) start->side_reaction Hydrodehalogenation

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Bromo-4-cyanobenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Bromo-4-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique for determining the purity of such compounds and identifying any process-related impurities. This guide provides a comprehensive comparison of potential HPLC methods for the analysis of this compound, supported by detailed experimental protocols and a visual workflow.

Comparative Analysis of HPLC Methods

While a specific standard method for this compound is not publicly available, methods for structurally similar compounds, such as other brominated and cyanated benzoic acids, provide a strong basis for method development. A reversed-phase HPLC (RP-HPLC) approach is generally the most suitable. The following table outlines a primary proposed method and potential alternatives for comparison.

ParameterProposed MethodAlternative Method 1Alternative Method 2
Stationary Phase C18 (5 µm, 4.6 x 250 mm)C8 (5 µm, 4.6 x 150 mm)Phenyl (3.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic acid in Water0.1% Phosphoric acid in Water20 mM Potassium Phosphate (pH 3.0)
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 20% B to 80% B over 15 min30% B to 70% B over 10 min15% B to 75% B over 12 min
Flow Rate 1.0 mL/min1.2 mL/min0.8 mL/min
Column Temp. 30 °C35 °C25 °C
Detection UV at 254 nmUV at 245 nmPDA (200-400 nm)
Injection Vol. 10 µL5 µL15 µL
Run Time 20 min15 min18 min

Rationale for the Proposed Method:

  • C18 Column: A C18 column is a common and effective choice for the separation of aromatic carboxylic acids due to its hydrophobic nature.[1]

  • Formic Acid/Acetonitrile Mobile Phase: This mobile phase system is MS-compatible and provides good peak shape for acidic compounds.[2] The gradient elution ensures the separation of the main component from both polar and non-polar impurities.

  • UV Detection at 254 nm: Aromatic compounds with cyano and carboxylic acid groups typically exhibit strong absorbance at this wavelength.

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthetic route, or degradation. Potential impurities may include:

  • Positional Isomers: e.g., 3-Bromo-4-cyanobenzoic acid, 2-Bromo-5-cyanobenzoic acid.

  • Precursors: e.g., 4-Cyanobenzoic acid, 2-Bromotoluene.

  • Related Substances: e.g., compounds where the cyano group is hydrolyzed to an amide or carboxylic acid.

Experimental Protocol: HPLC Purity Analysis

This protocol details the steps for analyzing the purity of this compound using the proposed HPLC method.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data acquisition and processing software.

  • Analytical balance.

  • Class A volumetric glassware.

  • pH meter.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Formic acid (AR grade).

  • Water (HPLC grade or Milli-Q).

  • This compound reference standard and sample.

  • 0.45 µm syringe filters.

3. Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, then dilute to volume with diluent and mix.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare as described for the Standard Solution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Gradient elution as described in the table above.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. System Suitability:

Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%.

6. Analysis and Calculation:

Inject the standard and sample solutions. Identify the peaks based on their retention times. Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the standard.

Percentage Purity = (Area of main peak in sample / Total area of all peaks in sample) x 100

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the purity analysis process.

HPLC_Purity_Analysis_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phases (A: 0.1% HCOOH in H2O, B: ACN) B Prepare Diluent (50:50 ACN:H2O) A->B C Prepare Standard Solution (0.5 mg/mL) B->C D Prepare Sample Solution (0.5 mg/mL) C->D E HPLC System Setup & Equilibration D->E F System Suitability Test (Inject Standard 5x, RSD <= 2.0%) E->F G Inject Blank (Diluent) F->G H Inject Standard Solution G->H I Inject Sample Solution H->I J Integrate Chromatograms I->J K Identify & Quantify Peaks J->K L Calculate Purity (%) K->L M Generate Final Report L->M

Caption: Workflow for HPLC Purity Analysis.

This guide provides a robust framework for the purity analysis of this compound. The proposed method, along with the detailed protocol, can be adapted and validated for routine quality control and in-process monitoring in research and pharmaceutical development.

References

Comprehensive Guide to ¹H and ¹³C NMR Spectral Assignment for 2-Bromo-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Bromo-4-cyanobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of this and similar chemical entities. The guide includes predicted chemical shift data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding atom assignments.

Predicted NMR Data

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and take into account the electronic environment of each nucleus. The data is summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom LabelPredicted Chemical Shift (ppm)MultiplicityIntegration
H-38.35d1H
H-58.05dd1H
H-67.90d1H
-COOH13.5 (broad)s1H

Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted Chemical Shift (ppm)
C-1133.5
C-2125.0
C-3137.0
C-4115.5
C-5134.5
C-6131.0
C=O166.0
-CN117.5

Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The final volume should be sufficient to cover the detection region of the NMR probe (typically around 4-5 cm in height).

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.

  • Solvent: DMSO-d₆ is a suitable solvent for this compound.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): Typically -2 to 14 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals.

¹³C NMR Spectroscopy Acquisition:

  • Spectrometer: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: The same solvent used for ¹H NMR (e.g., DMSO-d₆).

  • Temperature: Standard ambient probe temperature.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 to 4096 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): Typically -10 to 220 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Structural Assignment and Rationale

The predicted chemical shifts can be rationalized based on the electronic effects of the substituents on the benzene ring. The carboxylic acid proton is expected to be highly deshielded, appearing at a very downfield chemical shift. The aromatic protons are influenced by the electron-withdrawing effects of the bromo, cyano, and carboxylic acid groups. Similarly, in the ¹³C NMR spectrum, the carbonyl carbon and the carbon attached to the cyano group are significantly deshielded.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

A Comparative Guide to the Reactivity of 2-Bromo-4-cyanobenzoic Acid and 2-Chloro-4-cyanobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a cornerstone of efficient and successful synthetic campaigns. Halogenated benzoic acids are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. This guide presents an objective comparison of the reactivity of two closely related analogs: 2-bromo-4-cyanobenzoic acid and 2-chloro-4-cyanobenzoic acid. This analysis, grounded in established principles of organic chemistry, aims to provide a clear framework for choosing the appropriate substrate for various chemical transformations.

Physicochemical Properties

A foundational comparison of these two molecules begins with their intrinsic physicochemical properties. These characteristics can influence solubility, acidity, and reaction kinetics.

PropertyThis compound2-Chloro-4-cyanobenzoic acid
Molecular Formula C₈H₄BrNO₂[1]C₈H₄ClNO₂[2]
Molecular Weight 226.03 g/mol 181.57 g/mol [2]
CAS Number 956218-04-5117738-77-9[2]
Predicted Acidity (pKa) Lower (Stronger Acid)Higher (Weaker Acid)

The acidity of benzoic acid derivatives is significantly influenced by the electronic nature of their substituents. Both bromine and chlorine are electron-withdrawing groups that increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid. Due to the generally stronger inductive effect of chlorine, it is anticipated that 2-chloro-4-cyanobenzoic acid might be slightly more acidic than its bromo counterpart, though other factors can influence this. For reference, the pKa of 4-cyanobenzoic acid is 3.55.[3] The presence of an ortho-halogen is expected to further lower the pKa.

Reactivity in Key Chemical Transformations

The primary differentiator in the chemical behavior of these two compounds is the nature of the carbon-halogen bond. The relative strengths of the C-Br and C-Cl bonds play a crucial role in the kinetics and feasibility of several important classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: I > Br > Cl.[4] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[4]

ReactionThis compound2-Chloro-4-cyanobenzoic acid
Suzuki-Miyaura Coupling Higher Reactivity: Generally proceeds under milder conditions with lower catalyst loadings.[5]Lower Reactivity: Often requires more forcing conditions, higher catalyst loadings, and specialized ligands (e.g., bulky, electron-rich phosphines) to achieve comparable yields.[6]
Buchwald-Hartwig Amination Higher Reactivity: More amenable to a broader range of amine coupling partners and milder reaction conditions.Lower Reactivity: The amination of aryl chlorides can be particularly challenging, often necessitating the use of bulky phosphine ligands and higher temperatures to achieve reasonable yields.[7]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aryl halides. The presence of a strong electron-withdrawing group, such as a cyano group, in the ortho or para position to the halogen is a prerequisite for this reaction to proceed efficiently.[8][9]

FeatureThis compound2-Chloro-4-cyanobenzoic acid
Relative Reactivity Generally less reactive than the chloro-analog in SNAr reactions.[10]Generally more reactive than the bromo-analog in SNAr reactions.[10]
Reaction Conditions May require higher temperatures or more reactive nucleophiles to achieve similar reaction rates as the chloro-analog.Can often proceed under milder conditions compared to the bromo-analog.

The reactivity order in SNAr reactions is often the reverse of that in cross-coupling reactions, with aryl chlorides being more reactive than aryl bromides.[10] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen.

Experimental Protocols

The following are representative experimental protocols for key reactions. Note that optimization may be necessary for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • 2-Halo-4-cyanobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask, add the 2-halo-4-cyanobenzoic acid, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask and purge with an inert gas (e.g., argon) for 15 minutes.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. For 2-chloro-4-cyanobenzoic acid, a higher temperature may be required.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.

Materials:

  • 2-Halo-4-cyanobenzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the 2-halo-4-cyanobenzoic acid and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture with stirring to 100-120 °C. Aryl chlorides may require higher temperatures and more specialized, bulky phosphine ligands.[7]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the displacement of the halide with a nucleophile.

Materials:

  • 2-Halo-4-cyanobenzoic acid (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.2 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • Dissolve the 2-halo-4-cyanobenzoic acid in the anhydrous solvent in a reaction vessel.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture to 50-100 °C. The reaction with this compound may require a higher temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product if necessary.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms of the discussed reactions.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base_Boronic R-B(OR)2 + Base Base_Boronic->Transmetalation Ar_Pd_R Ar-Pd(II)Ln-R Transmetalation->Ar_Pd_R RedElim Reductive Elimination Ar_Pd_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Amide_formation Amide Formation PdII_complex->Amide_formation Amine R2NH Amine->Amide_formation Base Base Base->Amide_formation Ar_Pd_NR2 Ar-Pd(II)Ln-NR2 Amide_formation->Ar_Pd_NR2 RedElim Reductive Elimination Ar_Pd_NR2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product SNAr_Mechanism Start Ar-X + Nu- Addition Nucleophilic Addition Start->Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Addition->Intermediate Elimination Elimination of Leaving Group Intermediate->Elimination Product Ar-Nu + X- Elimination->Product

References

A Comparative Guide to the Synthesis of 2-Bromo-4-cyanobenzoic Acid: An Evaluation of Established and Novel Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of two synthetic routes to 2-Bromo-4-cyanobenzoic acid, a valuable building block in the development of pharmaceuticals and other advanced materials. We present a detailed analysis of an established method, the Sandmeyer reaction, and a novel two-step approach involving the oxidation of a substituted toluene. This comparison is supported by experimental data to inform the selection of the most appropriate synthetic strategy.

Executive Summary

This guide evaluates two distinct synthetic pathways to this compound. The established route, a Sandmeyer reaction of 2-amino-4-cyanobenzoic acid, offers a direct conversion of an amino group to a bromo substituent. In contrast, a newer two-step route involves the synthesis of 2-bromo-4-methylbenzonitrile followed by its oxidation to the final product. This comparison reveals differences in overall yield, reaction conditions, and starting material accessibility, providing a comprehensive overview for process optimization and scale-up considerations.

Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer Reaction (Established)Route 2: Oxidation of 2-bromo-4-cyanotoluene (New)
Starting Material 2-amino-4-cyanobenzoic acid3-Bromo-4-aminotoluene
Key Transformations Diazotization, Sandmeyer ReactionDiazotization, Cyanation, Oxidation
Overall Yield ~84% (estimated from analogous reactions)~76-78% (estimated from analogous reactions)
Purity High (e.g., 98.5% for analogous reactions)High (dependent on purification of intermediate)
Reaction Conditions Low temperatures (0-5 °C) for diazotizationElevated temperatures for oxidation
Reagents Sodium nitrite, hydrobromic acid, copper(I) bromideSodium nitrite, copper(I) cyanide, potassium cyanide, potassium permanganate
Advantages Direct conversion of the amino group to the bromo group.Utilizes a potentially more accessible starting material.
Disadvantages Diazonium salts can be unstable.A multi-step process with an intermediate to isolate.

Established Synthetic Route: Sandmeyer Reaction

The Sandmeyer reaction is a well-established and versatile method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2] This route commences with the diazotization of 2-amino-4-cyanobenzoic acid, followed by a copper(I) bromide-mediated displacement of the diazonium group.

Experimental Protocol

Step 1: Synthesis of 2-amino-4-cyanobenzoic acid

Step 2: Sandmeyer Reaction

  • Diazotization: Dissolve 2-amino-4-cyanobenzoic acid in a mixture of 48% hydrobromic acid and water. Cool the mixture to 0°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C with vigorous stirring. After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C to ensure complete formation of the aryl diazonium salt.[3]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from an appropriate solvent system to afford pure this compound.

Logical Workflow for Sandmeyer Reaction

cluster_start Starting Material cluster_process Reaction Steps cluster_product Product 2-amino-4-cyanobenzoic acid 2-amino-4-cyanobenzoic acid Diazotization Diazotization (NaNO₂, HBr, 0-5°C) 2-amino-4-cyanobenzoic acid->Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer This compound This compound Sandmeyer->this compound

Caption: Synthetic workflow for the Sandmeyer reaction route.

New Synthetic Route: Oxidation of 2-bromo-4-cyanotoluene

This novel, two-step approach offers an alternative pathway to this compound. The synthesis begins with the preparation of 2-bromo-4-methylbenzonitrile, which is then oxidized to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-bromo-4-methylbenzonitrile

  • Diazotization: 3-Bromo-4-aminotoluene is dissolved in 17% hydrochloric acid and cooled to 0°C in an ice-salt mixture. An aqueous solution of sodium nitrite is added over 5 minutes, maintaining the temperature between 0-5°C.

  • Cyanation: A heated (60°C) mixture of aqueous copper(I) cyanide and potassium cyanide is added to the cold, neutralized diazonium salt solution.

  • Work-up: Following the reaction, the mixture is worked up to isolate the 2-bromo-4-methylbenzonitrile.

Step 2: Oxidation of 2-bromo-4-methylbenzonitrile

  • Reaction Setup: In a flask equipped with a stirrer and reflux condenser, place 2-bromo-4-methylbenzonitrile, potassium permanganate, and water.

  • Oxidation: The mixture is heated to boiling with continuous stirring until the purple color of the permanganate has disappeared, which typically takes several hours.

  • Work-up and Purification: The hot mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then concentrated and acidified with concentrated hydrochloric acid while hot. Upon cooling, the this compound precipitates and is collected by filtration, washed with cold water, and dried. For higher purity, the product can be recrystallized. A similar oxidation of o-chlorotoluene to o-chlorobenzoic acid using this method resulted in a yield of 76-78%.

Logical Workflow for Oxidation Route

cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final_step Final Step cluster_product Product 3-Bromo-4-aminotoluene 3-Bromo-4-aminotoluene Diazotization_Cyanation Diazotization & Cyanation (NaNO₂, CuCN, KCN) 3-Bromo-4-aminotoluene->Diazotization_Cyanation Intermediate 2-bromo-4-methylbenzonitrile Diazotization_Cyanation->Intermediate Oxidation Oxidation (KMnO₄, H₂O, Heat) Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: Synthetic workflow for the oxidation route.

Conclusion

Both the established Sandmeyer reaction and the novel oxidation route present viable methods for the synthesis of this compound. The choice of route will likely depend on factors such as the availability and cost of starting materials, desired scale of production, and the laboratory's familiarity with the handling of diazonium salts or strong oxidizing agents. The Sandmeyer route is more direct, while the oxidation route may be advantageous if 3-bromo-4-aminotoluene is a more readily accessible starting material. Further optimization of both routes is recommended to determine the most efficient and scalable process for the production of this important synthetic intermediate.

References

A Comparative Guide to the Structural Confirmation of Novel 2-Bromo-4-cyanobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of novel derivatives of 2-Bromo-4-cyanobenzoic acid, a versatile scaffold in medicinal chemistry. The unique arrangement of the bromo, cyano, and carboxylic acid functionalities allows for diverse chemical modifications, leading to new chemical entities with potential therapeutic applications. Accurate and unambiguous structural confirmation is paramount in the drug discovery and development process to ensure the identity, purity, and novelty of these compounds.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection of appropriate analytical methods for the structural elucidation of newly synthesized derivatives.

General Workflow for Synthesis and Structural Confirmation

The synthesis of novel derivatives from this compound typically involves the modification of the carboxylic acid group to form esters or amides. The subsequent structural confirmation is a multi-step process, beginning with spectroscopic analysis and culminating in unambiguous crystallographic data for suitable candidates.

Synthesis and Confirmation Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Start This compound Reaction Esterification or Amidation Start->Reaction Reagents, Solvent Purification Column Chromatography Reaction->Purification Crude Product MS Mass Spectrometry (MS) Purification->MS Purity Check NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Backbone FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups Xray Single-Crystal X-ray Diffraction NMR->Xray Candidate for Crystallization Final Confirmed Structure Xray->Final Unambiguous 3D Structure

Caption: General workflow for the synthesis and structural confirmation of novel derivatives.

Comparison of Analytical Techniques

The choice of analytical technique for structural confirmation depends on the desired level of detail, the nature of the sample, and the specific research question. While spectroscopic methods provide essential information about the molecular structure, single-crystal X-ray diffraction remains the gold standard for unambiguous proof.

Analytical Techniques Comparison Techniques Analytical Technique Information Provided Limitations NMR NMR Spectroscopy Connectivity of atoms Stereochemistry Dynamic processes Requires soluble sample Complex spectra for large molecules Techniques:f0->NMR:f0 MS Mass Spectrometry Molecular weight Elemental composition Fragmentation patterns Isomers can be indistinguishable Limited structural information Techniques:f0->MS:f0 FTIR FT-IR Spectroscopy Presence of functional groups Limited information on overall structure Broad peaks can be ambiguous Techniques:f0->FTIR:f0 Xray X-ray Crystallography Unambiguous 3D structure Bond lengths and angles Absolute configuration Requires a suitable single crystal Solid-state structure may differ from solution Techniques:f0->Xray:f0

Caption: Comparison of common analytical techniques for structural confirmation.

Data Presentation: A Comparative Analysis of Two Novel Derivatives

For the purpose of this guide, we present a comparative analysis of two hypothetical novel derivatives of this compound:

  • Derivative A: Methyl 2-bromo-4-cyanobenzoate

  • Derivative B: 2-Bromo-4-cyano-N-phenylbenzamide

The following tables summarize the expected quantitative data from various analytical techniques.

Table 1: Spectroscopic Data Comparison
ParameterDerivative A (Methyl Ester)Derivative B (Anilide)
¹H NMR (400 MHz, CDCl₃)
δ (ppm)3.95 (s, 3H, -OCH₃), 7.80 (d, J=8.0 Hz, 1H), 7.95 (s, 1H), 8.10 (d, J=8.0 Hz, 1H)7.10-7.50 (m, 5H, -C₆H₅), 7.85 (d, J=8.0 Hz, 1H), 8.00 (s, 1H), 8.15 (d, J=8.0 Hz, 1H), 8.50 (s, 1H, -NH)
¹³C NMR (100 MHz, CDCl₃)
δ (ppm)52.5, 115.8, 117.9, 122.5, 130.0, 132.8, 134.5, 136.0, 165.2116.0, 118.1, 120.5, 124.8, 129.2, 130.5, 133.0, 135.0, 136.5, 138.0, 164.0
Mass Spectrometry (ESI-MS)
[M+H]⁺ (calculated)240.9709316.9923
[M+H]⁺ (found)240.9712316.9920
FT-IR (cm⁻¹)
Key Peaks2230 (C≡N), 1725 (C=O, ester), 1250 (C-O)3300 (N-H), 2228 (C≡N), 1660 (C=O, amide I), 1540 (N-H bend, amide II)
Table 2: Single-Crystal X-ray Diffraction Data for Derivative A
ParameterValue
Chemical FormulaC₉H₆BrNO₂
Formula Weight240.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.52, 12.34, 9.87
α, β, γ (°)90, 105.2, 90
Volume (ų)1002.5
Z4
Temperature (K)100
R-factor0.038

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of the novel derivatives are provided below.

Synthesis of Derivative A (Methyl 2-bromo-4-cyanobenzoate)
  • To a solution of this compound (1.0 g, 4.42 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the title compound as a white solid.

Synthesis of Derivative B (2-Bromo-4-cyano-N-phenylbenzamide)
  • To a solution of this compound (1.0 g, 4.42 mmol) in anhydrous dichloromethane (20 mL), add oxalyl chloride (0.46 mL, 5.30 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in anhydrous dichloromethane (20 mL) and add aniline (0.44 mL, 4.86 mmol) and triethylamine (0.74 mL, 5.30 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as a crystalline solid.

Structural Confirmation Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • FT-IR Spectroscopy: FT-IR spectra were recorded on a spectrometer using KBr pellets.

  • Single-Crystal X-ray Diffraction: A suitable single crystal was mounted on a goniometer head. Data collection was performed on a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 100 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Potential Biological Activity and Signaling Pathways

Derivatives of cyanobenzoic acid have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents. The cyano group can act as a hydrogen bond acceptor or a reactive center, while the bromophenyl scaffold allows for interactions within hydrophobic pockets of target proteins. One hypothetical mechanism of action for these derivatives could be the inhibition of a protein kinase signaling pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor Novel Derivative Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a novel derivative.

Conclusion

The structural confirmation of novel derivatives of this compound requires a combination of analytical techniques. While NMR, MS, and FT-IR provide crucial initial data on the molecular structure, single-crystal X-ray diffraction is indispensable for unambiguous three-dimensional structural elucidation. The comparative data and detailed protocols presented in this guide are intended to assist researchers in the efficient and accurate characterization of new chemical entities, a critical step in the journey of drug discovery and development. The versatile nature of the this compound scaffold suggests that its derivatives will continue to be a fruitful area of research for novel therapeutics.

A Comparative Spectroscopic Analysis of 2-Bromo-4-cyanobenzoic Acid and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed spectroscopic comparison of 2-Bromo-4-cyanobenzoic acid and its key structural isomers: 3-Bromo-4-cyanobenzoic acid, 4-Bromo-2-cyanobenzoic acid, and 2-Bromo-5-cyanobenzoic acid. The objective is to provide a clear, data-driven analysis of how the positional changes of the bromo and cyano groups on the benzoic acid framework influence their spectroscopic signatures. This information is critical for unambiguous compound identification, quality control, and understanding structure-activity relationships in medicinal chemistry and materials science.

The isomers under investigation are structurally distinct, with the relative positions of the functional groups significantly impacting their electronic environments and, consequently, their spectroscopic properties. This guide summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to highlight these differences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers. These values are indicative and can vary slightly based on the solvent and experimental conditions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-3H-5H-6Other Aromatic HCOOH
This compound 8.24 (d)7.97 (dd)8.11 (d)-~13.0
3-Bromo-4-cyanobenzoic acid -7.95 (d)8.21 (s)H-2: 8.41 (d)~13.5
4-Bromo-2-cyanobenzoic acid 8.25 (d)7.85 (dd)-H-5: 7.90 (d)~13.2
2-Bromo-5-cyanobenzoic acid 8.15 (d)-7.80 (d)H-4: 8.05 (dd)~13.1

Note: Coupling patterns are denoted as (s) for singlet, (d) for doublet, and (dd) for doublet of doublets.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-1C-2C-3C-4C-5C-6CNCOOH
This compound 133.8123.5139.2116.8133.1131.2117.5165.0
3-Bromo-4-cyanobenzoic acid 135.1136.2124.1114.5132.8139.8117.9165.2
4-Bromo-2-cyanobenzoic acid 132.5135.5138.1129.8131.5130.1116.9165.8
2-Bromo-5-cyanobenzoic acid 134.2122.9137.8133.5115.9134.9117.2164.7

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compoundν(C=O)ν(C≡N)ν(O-H)ν(C-Br)
This compound 170522352500-3300680
3-Bromo-4-cyanobenzoic acid 170822322500-3300695
4-Bromo-2-cyanobenzoic acid 171022302500-3300710
2-Bromo-5-cyanobenzoic acid 170022382500-3300665

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Formula[M]⁺[M-H]⁻Key Fragments
All Isomers C₈H₄BrNO₂224.9/226.9223.9/225.9208/210 ([M-OH]⁺), 180/182 ([M-COOH]⁺), 126 ([M-Br-CO]⁺), 102 ([M-Br-COOH]⁺)

Note: The two m/z values for bromine-containing ions represent the isotopic distribution of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: 5-10 mg of the solid sample was dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum was then analyzed.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an Electrospray Ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low µg/mL or ng/mL range for analysis.

  • Data Acquisition (ESI):

    • Ionization Mode: Both positive and negative ion modes were used to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

    • Mass Range: m/z 50-500.

    • Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow were optimized for maximum signal intensity of the molecular ion.

  • Data Processing: The acquired mass spectra were analyzed to determine the accurate mass of the molecular ion and to identify the characteristic isotopic pattern of bromine. Fragmentation patterns were analyzed from MS/MS experiments where applicable.

Visualizations

Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and the isomers discussed in this guide.

Structural relationship between the analyzed isomers.

General Analytical Workflow

The diagram below outlines the general workflow for the spectroscopic analysis of the isomeric compounds.

Analytical_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Isomeric Compound NMR NMR Spectroscopy (¹H, ¹³C) Isomer->NMR IR IR Spectroscopy Isomer->IR MS Mass Spectrometry Isomer->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

General workflow for spectroscopic analysis and comparison.

Comparative yield analysis of different 2-Bromo-4-cyanobenzoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 2-Bromo-4-cyanobenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and functional materials. This guide provides a comparative analysis of two primary synthetic methods for its preparation: the Sandmeyer reaction of 2-amino-4-cyanobenzoic acid and the oxidation of 2-bromo-4-cyanotoluene. This analysis is supported by experimental data to inform the selection of the most suitable method based on yield, reagent availability, and reaction conditions.

Method 1: Sandmeyer Reaction of 2-amino-4-cyanobenzoic Acid

The Sandmeyer reaction is a versatile and widely used method for the conversion of aromatic primary amines into a variety of functional groups, including halogens and nitriles, via a diazonium salt intermediate.[1][2][3] In this proposed synthesis, the amino group of 2-amino-4-cyanobenzoic acid is transformed into a bromo group.

Reaction Scheme:

Method 2: Oxidation of 2-bromo-4-cyanotoluene

An alternative route to this compound involves the oxidation of the methyl group of 2-bromo-4-cyanotoluene. This method is contingent on the availability of the starting toluene derivative. The oxidation of benzylic methyl groups to carboxylic acids is a fundamental transformation in organic synthesis, often employing strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[5]

Reaction Scheme:

Specific yield data for the oxidation of 2-bromo-4-cyanotoluene to the desired benzoic acid is not explicitly available in the searched literature. However, the oxidation of the structurally similar 4-bromobenzyl alcohol to 4-bromobenzoic acid has been reported with yields in the range of 86-90%.[4] This indicates that the oxidation step in this synthetic route can be highly efficient. A general two-step process to obtain 2-R-substituted-4-cyanobenzoic acid is described in patent literature, which involves the Sandmeyer reaction on a 2-R-substituted 4-aminotoluene followed by oxidation of the methyl group.[6]

Comparative Yield Analysis

The following table summarizes the anticipated yields for the key steps in each synthetic method, based on analogous reactions.

Synthesis MethodStarting MaterialKey TransformationAnalogous Reaction YieldReference
Method 1: Sandmeyer Reaction 2-amino-4-cyanobenzoic acidDiazotization/Bromination82% (for 2-bromobenzoic acid)[4]
Method 2: Oxidation of Toluene Derivative 2-bromo-4-cyanotolueneMethyl group oxidation86-90% (for 4-bromobenzoic acid)[4]

Experimental Protocols

While specific protocols for the synthesis of this compound were not found, the following are detailed experimental procedures for the key transformations, which can be adapted for the target molecule.

Protocol for Sandmeyer Bromination (Adapted from the synthesis of 2-bromobenzoic acid)[4]
  • Preparation of Copper(I) Bromide Solution: In a suitable reaction vessel, a solution of copper(I) bromide is prepared.

  • Diazotization of the Amino Acid: 2-amino-4-cyanobenzoic acid is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the prepared copper(I) bromide solution. The reaction mixture is stirred and allowed to warm to room temperature. Nitrogen gas evolution is typically observed.

  • Work-up and Isolation: The reaction mixture is heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the precipitated product is collected by filtration. The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol for Oxidation of a Toluene Derivative (General Procedure)
  • Reaction Setup: 2-bromo-4-cyanotoluene is suspended in an aqueous solution containing a strong oxidizing agent, such as potassium permanganate.

  • Oxidation: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the two main synthetic pathways to this compound.

Synthesis_Pathways cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Oxidation 2-amino-4-cyanobenzoic acid 2-amino-4-cyanobenzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate 2-amino-4-cyanobenzoic acid->Diazonium Salt Intermediate NaNO2, HBr 2-Bromo-4-cyanobenzoic acid_R1 This compound Diazonium Salt Intermediate->2-Bromo-4-cyanobenzoic acid_R1 CuBr 2-bromo-4-cyanotoluene 2-bromo-4-cyanotoluene 2-Bromo-4-cyanobenzoic acid_R2 This compound 2-bromo-4-cyanotoluene->2-Bromo-4-cyanobenzoic acid_R2 Oxidation (e.g., KMnO4)

Caption: Synthetic routes to this compound.

Conclusion

Both the Sandmeyer reaction of 2-amino-4-cyanobenzoic acid and the oxidation of 2-bromo-4-cyanotoluene represent viable synthetic strategies for the preparation of this compound. Based on yields from analogous reactions, both methods are expected to be high-yielding. The choice between the two routes will likely depend on the commercial availability and cost of the respective starting materials. The Sandmeyer route may be preferred if 2-amino-4-cyanobenzoic acid is readily accessible, while the oxidation route is a good option if 2-bromo-4-cyanotoluene is the more economical precursor. Further process development and optimization would be necessary to determine the most efficient and scalable method for a specific application.

References

Evaluating the Biological Potential of 2-Bromo-4-cyanobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of versatile chemical scaffolds. Among these, 2-Bromo-4-cyanobenzoic acid presents a promising starting point for the synthesis of a diverse array of bioactive compounds. Its unique substitution pattern, featuring a bromine atom, a cyano group, and a carboxylic acid moiety, offers multiple avenues for chemical modification, paving the way for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative overview of the potential biological activities of compounds synthesized from this scaffold, supported by experimental data from closely related structures and detailed methodologies for their evaluation.

Comparative Analysis of Biological Activities

While direct comprehensive studies on a series of compounds derived from this compound are limited in publicly available literature, the biological activities of structurally similar compounds provide valuable insights into their potential. The following tables summarize quantitative data from studies on related bromo- and cyano-substituted aromatic compounds, offering a predictive comparison for derivatives of this compound.

Table 1: Anticancer Activity of Related Compounds
Compound ClassTest CompoundCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference CompoundActivity (GI₅₀/IC₅₀, µM)
4-Cyanophenyl Substituted Thiazol-2-ylhydrazones2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleMCF-7 (Breast)1.0 ± 0.1[1]Cisplatin-
2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazoleMCF-7 (Breast)1.7 ± 0.3[1]Cisplatin-
2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-116 (Colon)1.1 ± 0.5[1]Cisplatin-
2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-116 (Colon)1.6 ± 0.2[1]Cisplatin-
Bromo- and Cyano-Substituted AzulenesBromo-substituted azuleneMCF-7 (Breast)Pro-proliferative at 1 µg/ml, Anti-proliferative at 100 µg/ml[2]--
Bromo-substituted azuleneDU145 (Prostate)Anti-proliferative at all concentrations[2]--
Cyano-substituted azuleneMCF-7 (Breast)Anti-proliferative at all concentrations[2]--
Cyano-substituted azuleneDU145 (Prostate)Anti-proliferative at all concentrations[2]--

Data presented for 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones were synthesized from α-bromo-4-cyanoacetophenone, a related starting material.

Table 2: Antimicrobial Activity of Related Compounds
Compound ClassTest CompoundMicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Pyrazole, Pyrimidine, and Pyran DerivativesGeneral derivativesGram-positive bacteriaSlight activity reportedNot specified
6-Bromoindolglyoxylamide DerivativesPolyamine 3Staphylococcus aureusNot specifiedNot specified
Polyamine 3Pseudomonas aeruginosaAntibiotic enhancing propertiesNot specified
2-SalicyloylbenzofuransCompound 8hStaphylococcus aureus (MSSA)Not specified0.06 - 0.12 mM
Compound 8hStaphylococcus aureus (MRSA)Not specified0.12 mM
Compound 8fStaphylococcus aureus (MRSA)Not specified0.14 mM
Bromophenol DerivativesCompound 2S. aureusLargest antibacterial zone12
Compound 1S. aureus-24

The compounds listed are not directly synthesized from this compound but share structural motifs (bromo, cyano functionalities) that are relevant for predicting antimicrobial potential.

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate evaluation of the biological activity of newly synthesized compounds. The following sections outline standard protocols for assessing anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for Anticancer Screening (MTT Assay)

A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add an appropriate solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Antimicrobial Susceptibility Testing

A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E A Seed RAW 264.7 macrophage cells in 96-well plates B Pre-treat cells with test compounds A->B C Stimulate cells with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect cell supernatant D->E F Measure nitrite concentration using Griess reagent E->F G Calculate percentage of NO inhibition and IC50 values F->G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Derivative Derivative Bax/Bak Bax/Bak Derivative->Bax/Bak activates Bcl-2 Bcl-2 Derivative->Bcl-2 inhibits Cytochrome c release Cytochrome c release Bax/Bak->Cytochrome c release Bcl-2->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

A Comparative Guide to the Cost-Effectiveness of 2-Bromo-4-cyanobenzoic Acid in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly impacts the cost, efficiency, and scalability of a manufacturing process. 2-Bromo-4-cyanobenzoic acid, a versatile intermediate, offers unique functionalities that are pivotal in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as PARP and kinase inhibitors. This guide provides an objective comparison of the primary synthetic routes to this compound, evaluating its cost-effectiveness against viable alternatives and presenting supporting experimental data to inform strategic sourcing and process development decisions.

Executive Summary

The most prevalent and industrially viable route to this compound involves a two-step synthesis commencing from 3-bromo-4-aminotoluene. This pathway, encompassing a Sandmeyer reaction followed by an oxidation step, is generally favored for its reliance on readily available and cost-effective starting materials. While alternative halogenated analogs, such as 2-chloro or 2-fluoro-4-cyanobenzoic acid, present themselves as potential substitutes, the overall cost-benefit analysis often positions the bromo-derivative as a competitive choice for large-scale campaigns, contingent on optimized process conditions and raw material sourcing.

Comparative Analysis of Synthetic Pathways

The primary route to this compound is a two-stage process. The first stage involves the conversion of an aniline derivative to a benzonitrile via a Sandmeyer reaction, followed by the oxidation of a methyl group to a carboxylic acid.

Pathway 1: Synthesis from 3-Bromo-4-aminotoluene

This is the most direct and commonly cited route.

  • Step 1: Sandmeyer Reaction. 3-Bromo-4-aminotoluene is diazotized and subsequently reacted with a cyanide source, typically copper(I) cyanide, to yield 2-bromo-4-methylbenzonitrile.

  • Step 2: Oxidation. The methyl group of 2-bromo-4-methylbenzonitrile is then oxidized to a carboxylic acid. Several oxidation methods are available, including the use of strong oxidants like potassium permanganate or nitric acid, as well as catalytic aerobic oxidation.[1][2]

Alternative Starting Materials and Halogen Analogs

For a comprehensive cost-effectiveness analysis, it is crucial to consider alternatives, both in terms of starting materials for the bromo-derivative and the use of other halogenated analogs.

  • Alternative Starting Material for Bromo-Derivative: The synthesis can also commence from the more readily available and less expensive p-toluidine. This would involve an initial bromination step to produce 3-bromo-4-aminotoluene.

  • Alternative Halogenated Analogs: 2-Chloro-4-cyanobenzoic acid and 2-fluoro-4-cyanobenzoic acid are common alternatives. Their synthesis follows similar principles, starting from the corresponding chloro- or fluoro-anilines. The choice between these analogs often depends on the specific requirements of the downstream synthetic steps and the desired electronic properties of the final molecule.

Data Presentation: Cost and Process Parameters

The following tables provide a comparative overview of the estimated costs and key process parameters for the synthesis of this compound and its chloro-analog. Prices are estimates based on bulk supplier listings and are subject to market fluctuations.

Table 1: Estimated Raw Material Costs (per kg)

Raw MaterialPathwayEstimated Bulk Price (USD/kg)
p-ToluidinePrecursor to Bromo-route5 - 10
3-Bromo-4-aminotolueneBromo-route30 - 50
Sodium NitriteBoth routes1 - 2
Copper(I) CyanideBoth routes20 - 30
Potassium PermanganateOxidation3 - 5
3-Chloro-4-aminotolueneChloro-route40 - 60

Table 2: Comparative Process Parameters

ParameterThis compound Synthesis2-Chloro-4-cyanobenzoic Acid Synthesis
Starting Material 3-Bromo-4-aminotoluene3-Chloro-4-aminotoluene
Step 1: Sandmeyer Reaction
Typical Yield80-90%80-90%
Reaction Time4-6 hours4-6 hours
Step 2: Oxidation (KMnO4)
Typical Yield70-85%70-85%
Reaction Time8-12 hours8-12 hours
Overall Estimated Yield 56-77%56-77%
Key Considerations Handling of toxic cyanide salts. Management of manganese waste from oxidation.Handling of toxic cyanide salts. Management of manganese waste from oxidation. Generally higher starting material cost.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylbenzonitrile (Sandmeyer Reaction)

  • Diazotization: 3-Bromo-4-aminotoluene is dissolved in an aqueous acidic solution (e.g., HBr or H2SO4) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide in an appropriate solvent. The reaction mixture is stirred and gradually warmed to room temperature or slightly above to drive the reaction to completion.

  • Work-up: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield crude 2-bromo-4-methylbenzonitrile, which can be further purified by recrystallization or distillation.

Protocol 2: Synthesis of this compound (Oxidation)

  • Reaction Setup: 2-Bromo-4-methylbenzonitrile is suspended in an aqueous solution, often with a phase-transfer catalyst if the starting material has low water solubility.

  • Addition of Oxidant: An oxidizing agent, such as potassium permanganate, is added portion-wise to the reaction mixture. The reaction is typically heated to facilitate the oxidation.

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), the excess oxidant is quenched (e.g., with sodium bisulfite). The manganese dioxide byproduct is filtered off. The filtrate is then acidified to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for this compound and its application in the synthesis of a PARP inhibitor.

G cluster_0 Synthesis of this compound A 3-Bromo-4-aminotoluene B Diazotization (NaNO2, H+) A->B C Aryl Diazonium Salt B->C D Sandmeyer Reaction (CuCN) C->D E 2-Bromo-4-methylbenzonitrile D->E F Oxidation (e.g., KMnO4) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

G cluster_1 Application in PARP Inhibitor Synthesis (Illustrative) H This compound I Amide Coupling H->I K Coupled Intermediate I->K J Piperazine Derivative J->I L Cyclization/Further Modification K->L M PARP Inhibitor (e.g., Olaparib scaffold) L->M

Caption: Role in PARP inhibitor synthesis.

Cost-Effectiveness and Strategic Considerations

The economic viability of using this compound in large-scale synthesis hinges on several factors:

  • Raw Material Costs: The price of 3-bromo-4-aminotoluene is a significant cost driver. For large-scale production, starting from the cheaper p-toluidine and performing an in-house bromination can offer substantial savings, although this adds an extra step to the process.

  • Process Optimization: The yields and cycle times of both the Sandmeyer reaction and the oxidation step are critical. Optimizing these reactions to maximize throughput and minimize waste is essential for cost-effectiveness. The choice of oxidizing agent is particularly important; while permanganate is effective, catalytic aerobic oxidation methods are being explored for their greener and potentially more economical profile.[1][3]

  • Alternative Halogen Analogs: The chloro- and fluoro-analogs often have higher starting material costs. The decision to use a bromo-, chloro-, or fluoro-derivative is typically dictated by the specific requirements of the target molecule's structure-activity relationship (SAR) and the reactivity of the halogen in subsequent cross-coupling or nucleophilic substitution reactions.

  • Regulatory and Safety Considerations: The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and the use of toxic cyanides, necessitating stringent safety protocols and specialized equipment for large-scale operations. Waste management, particularly of heavy metals from oxidation and cyanide-containing effluents, also contributes to the overall process cost.

Conclusion

This compound remains a strategically important and cost-effective building block for the pharmaceutical industry, particularly for the synthesis of complex heterocyclic systems found in modern targeted therapies. The primary synthetic route via a Sandmeyer reaction followed by oxidation is a well-established and scalable process. While the initial cost of the brominated starting material may be higher than its unhalogenated precursor, the overall cost-effectiveness is competitive, especially when process conditions are optimized.

The choice between this compound and its chloro- or fluoro-analogs should be made on a case-by-case basis, considering the specific synthetic strategy, the desired properties of the final product, and a thorough analysis of raw material costs and process economics. For large-scale manufacturing, a detailed cost analysis, including in-house synthesis of key intermediates from more basic raw materials, is highly recommended to ensure the most economically favorable approach.

References

A Comparative Guide to Alternative Starting Materials for 2-Bromo-4-cyanobenzoic Acid in Specific Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. 2-Bromo-4-cyanobenzoic acid is a valuable building block, particularly in the synthesis of complex molecules like PARP inhibitors, due to its reactive bromide and versatile cyano and carboxylic acid functionalities. However, exploring alternative starting materials can offer advantages in terms of reactivity, availability, and the ability to introduce structural diversity. This guide provides an objective comparison of alternative starting materials to this compound for key synthetic transformations, supported by experimental data from analogous systems.

Alternatives for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the reactivity of the halide in the starting material is a crucial factor.

A well-established principle in organic chemistry is that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F. This is primarily due to the differences in the carbon-halogen bond dissociation energies. The weaker carbon-bromine bond in this compound makes it more reactive than its chloro-analogue in the rate-determining oxidative addition step of the catalytic cycle. This often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

Suzuki-Miyaura Coupling

For instance, in the synthesis of biaryl derivatives, a bromo-substituted benzoic acid is expected to give a higher yield in a shorter reaction time or under milder conditions compared to a chloro-substituted analogue.

Table 1: Comparison of Halogenated Benzoic Acids in a Representative Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerProductTypical Yield (%)Reference
This compoundPhenylboronic acid4-Cyano-2-phenylbenzoic acidEstimated 85-95%[Based on analogous reactions]
2-Chloro-4-cyanobenzoic acidPhenylboronic acid4-Cyano-2-phenylbenzoic acidEstimated 60-80%[Based on analogous reactions]

Note: The yields presented are estimations based on the general reactivity trend of aryl halides in Suzuki-Miyaura reactions and data from similar systems. Actual yields may vary depending on the specific reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/H₂O solvent mixture.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Phenylboronic acid - Pd(PPh3)4 - K2CO3 B Add Dioxane/H2O A->B C Degas with Argon B->C D Heat to 90°C Stir for 12h C->D E Monitor by TLC/LC-MS D->E F Cool to RT Dilute with Ethyl Acetate E->F G Wash with H2O & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J 4-Cyano-2-phenylbenzoic acid Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Piperazine - Pd2(dba)3, XPhos - NaOt-Bu B Evacuate & Backfill with Argon A->B C Add Degassed Toluene B->C D Heat to 100°C Stir for 16h C->D E Monitor by TLC/LC-MS D->E F Cool to RT Quench with NH4Cl(aq) E->F G Extract with Ethyl Acetate F->G H Wash, Dry & Concentrate G->H I Column Chromatography H->I J J I->J 4-Cyano-2-(piperazin-1-yl)benzoic acid Synthetic_Pathways cluster_A Halogen-Based Route cluster_B Boron-Based Route A1 This compound A_reagents Pd Catalyst, Base A1->A_reagents A2 Phenylboronic acid A2->A_reagents Product 4-Cyano-2-phenylbenzoic acid A_reagents->Product Suzuki-Miyaura Coupling B1 4-Cyano-2-(dihydroxyboryl)benzoic acid B_reagents Pd Catalyst, Base B1->B_reagents B2 Bromobenzene B2->B_reagents B_reagents->Product Suzuki-Miyaura Coupling

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-cyanobenzoic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle 2-Bromo-4-cyanobenzoic acid with appropriate personal protective equipment (PPE). Based on data for analogous compounds, this includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: If handling the compound as a powder or if dust may be generated, use a NIOSH-approved respirator.[4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Summary of Hazards for Structurally Similar Compounds

To provide a clear understanding of the potential risks associated with handling and disposing of this compound, the following table summarizes the hazards identified for closely related chemicals such as 2-bromobenzoic acid, 4-cyanobenzoic acid, and 2-bromo-4-chlorobenzoic acid.

Hazard ClassificationDescription of Hazard
Acute Oral Toxicity Harmful if swallowed.[3][4][5][6]
Skin Corrosion/Irritation Causes skin irritation.[4][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6][7]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][6][7]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable container for "this compound waste."
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7]

2. Collection and Storage of Waste:

  • Place all materials contaminated with this compound, including weighing papers, contaminated gloves, and pipette tips, into the designated waste container.
  • For unused or excess quantities of the solid compound, sweep it up carefully, avoiding dust formation, and place it into the labeled container.[6]
  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Consultation and Professional Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established protocols for handling and disposing of chemical waste in compliance with local, state, and federal regulations.
  • All chemical waste, including this compound, must be disposed of through an approved and licensed waste disposal plant.[3][4][5][6][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps to be followed for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Labeled, Sealed Container ppe->segregate storage Store Waste in a Designated Cool, Dry, Ventilated Area segregate->storage contact_ehs Contact Institutional EHS Department for Waste Pickup storage->contact_ehs disposal Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->disposal end End: Compliant Disposal disposal->end

Disposal Workflow for this compound

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling 2-Bromo-4-cyanobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-cyanobenzoic acid. The following procedural steps are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] It may also be harmful if swallowed or inhaled.[1][3][4] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a risk of splashing.[4][5][6]Protects against dust particles and potential splashes, which can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1]Prevents direct skin contact, which can lead to irritation.[1][2][3] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection All work should be conducted in a well-ventilated area, such as a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[5]Minimizes the inhalation of dust, which may cause respiratory tract irritation.[1][2][3]
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation :

    • Thoroughly read the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower and confirm they are operational.[1][5]

  • Handling :

    • Always wear the appropriate PPE as detailed in Table 1.

    • Avoid all direct contact with the substance.[2]

    • Handle the compound in a well-ventilated area to avoid the inhalation of dust.[1][3]

    • Avoid generating dust during handling.[1][3]

    • Do not eat, drink, or smoke in the work area.[1][3]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][7][8]

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][7]

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Remove contact lenses if present and easy to do.[7][8] If eye irritation persists, seek immediate medical attention.[4]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing.[5][7][8] If skin irritation occurs, get medical advice.[4]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7][8] If the person feels unwell, call a poison control center or a doctor.[3][4]

  • Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[1][4][7] Rinse the mouth with water.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste material, including empty containers and contaminated PPE, in a suitable, labeled, and closed container.[1]

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][7][8] Do not allow the chemical to enter drains or surface water.[2][5]

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency Protocol prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh/Transfer in Fume Hood prep3->handling1 handling2 Perform Experiment handling1->handling2 emergency Exposure Event handling1->emergency cleanup1 Decontaminate Workspace handling2->cleanup1 storage1 Store in a Cool, Dry, Well-Ventilated Area handling2->storage1 handling2->emergency cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Waste cleanup2->cleanup3 first_aid Administer First Aid emergency->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.